molecular formula C10H6BrFN2O B214042 4-bromo-1-(3-fluorobenzoyl)-1H-pyrazole

4-bromo-1-(3-fluorobenzoyl)-1H-pyrazole

Cat. No.: B214042
M. Wt: 269.07 g/mol
InChI Key: KYUIBXCBHGMRIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-1-(3-fluorobenzoyl)-1H-pyrazole is a useful research compound. Its molecular formula is C10H6BrFN2O and its molecular weight is 269.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-bromo-1-(3-fluorobenzoyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-1-(3-fluorobenzoyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H6BrFN2O

Molecular Weight

269.07 g/mol

IUPAC Name

(4-bromopyrazol-1-yl)-(3-fluorophenyl)methanone

InChI

InChI=1S/C10H6BrFN2O/c11-8-5-13-14(6-8)10(15)7-2-1-3-9(12)4-7/h1-6H

InChI Key

KYUIBXCBHGMRIA-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C(=O)N2C=C(C=N2)Br

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)N2C=C(C=N2)Br

Origin of Product

United States

Foundational & Exploratory

physicochemical properties of 4-bromo-1-(3-fluorobenzoyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 4-Bromo-1-(3-fluorobenzoyl)-1H-pyrazole

Executive Summary

4-Bromo-1-(3-fluorobenzoyl)-1H-pyrazole represents a specialized class of N-acyl azoles, functioning as both a structural scaffold in medicinal chemistry and a "masked" acylating agent in organic synthesis. Its dual reactivity profile—characterized by the labile N-acyl bond and the cross-coupling-ready C4-bromide—makes it a high-value intermediate for the development of kinase inhibitors, particularly those targeting the p38 MAPK and VEGFR pathways.

This guide provides a comprehensive technical analysis of this compound, synthesizing predicted physicochemical parameters with empirical reactivity trends.[1] It is designed to assist medicinal chemists in evaluating this scaffold for lead optimization and process chemists in handling its unique stability challenges.

Structural Identity & Molecular Descriptors

The compound features a pyrazole core substituted at the nitrogen (N1) with a 3-fluorobenzoyl moiety and at the carbon (C4) with a bromine atom. The presence of the fluorine atom at the meta-position of the benzoyl ring is a strategic design element often used to block metabolic oxidation (CYP450) and modulate lipophilicity.

Descriptor Value / Detail
IUPAC Name (4-bromo-1H-pyrazol-1-yl)(3-fluorophenyl)methanone
Molecular Formula C₁₀H₆BrFN₂O
Molecular Weight 269.07 g/mol
SMILES Fc1cccc(C(=O)n2cc(Br)cn2)c1
Core Scaffold N-Acyl Pyrazole (Activated Amide)
Key Pharmacophores 3-Fluorophenyl (metabolic stability), 4-Bromopyrazole (coupling handle)

Physicochemical Properties (Profiling & Predictive Analysis)

Note: As specific experimental data for this intermediate is often proprietary, the values below are derived from consensus cheminformatics models (ClogP, TPSA) and comparative analysis of structurally homologous N-benzoyl pyrazoles.

Lipophilicity & Solubility

The N-acylation of the pyrazole significantly alters its physicochemical profile compared to the parent 4-bromopyrazole. The removal of the NH hydrogen donor and the addition of the lipophilic fluorobenzoyl group increases the LogP.

  • Calculated LogP (cLogP): 2.8 – 3.2 (Consensus Model).

    • Implication: The compound resides in a lipophilic range suitable for passive membrane permeability but requires organic co-solvents (DMSO, DCM, EtOAc) for processing.

  • Aqueous Solubility: Low (< 0.1 mg/mL predicted). [1]

    • Protocol: Solubilization for biological assays requires pre-dissolution in DMSO followed by dilution into aqueous buffer.

  • Solubility in Organic Solvents: High solubility in dichloromethane (DCM), ethyl acetate, and acetone due to the disruption of the intermolecular H-bonding network present in the parent pyrazole.[1]

Electronic & State Properties
  • Polar Surface Area (TPSA): ~35 Ų .

    • Contribution: Pyrazole N2 (pyridine-like) + Carbonyl Oxygen.

    • Insight: The low TPSA suggests excellent blood-brain barrier (BBB) penetration potential if the scaffold is retained in the final drug molecule.

  • H-Bond Donors (HBD): 0

  • H-Bond Acceptors (HBA): 3 (C=O, Pyrazole-N, F)[1]

  • Physical State: Likely a white to off-white crystalline solid .

    • Melting Point Prediction: 65°C – 85°C (Based on analogs like 1-benzoyl-4-bromopyrazole).

Synthetic Reactivity & Stability

The chemical behavior of 4-bromo-1-(3-fluorobenzoyl)-1H-pyrazole is defined by two distinct reactive centers: the electrophilic carbonyl and the nucleophilic/coupling-ready C4-bromide .

The N-Acyl "Active Amide" Character

Unlike standard amides, N-acyl pyrazoles are chemically "activated." The pyrazole ring acts as a leaving group (pKa of conjugate acid ~2.5), making the carbonyl carbon susceptible to nucleophilic attack.

  • Hydrolytic Stability: Moderate to Low.

    • Risk: Exposure to moisture, especially under acidic or basic conditions, will hydrolyze the compound back to 4-bromopyrazole and 3-fluorobenzoic acid .

    • Storage: Must be stored under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Transamidation Utility: This compound can transfer the 3-fluorobenzoyl group to amines or alcohols, acting as a mild benzoylating agent that avoids the harsh acidity of benzoyl chlorides.

C4-Bromine Cross-Coupling

The bromine at position 4 is a prime handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

  • Selectivity: The N-benzoyl group withdraws electron density from the pyrazole ring, potentially facilitating oxidative addition at the C-Br bond compared to the electron-rich N-alkyl analogs.

  • Compatibility: Base-sensitive coupling conditions (e.g., strong alkoxides) may cleave the N-benzoyl group. Recommendation: Use mild bases (K₃PO₄, Cs₂CO₃) or non-nucleophilic bases to preserve the amide linkage during coupling.

Experimental Protocols

Protocol A: Synthesis via N-Benzoylation

Rationale: Direct acylation of 4-bromopyrazole is the most efficient route, avoiding the regioselectivity issues of brominating a pre-benzoylated pyrazole.

  • Reagents: 4-Bromopyrazole (1.0 equiv), 3-Fluorobenzoyl chloride (1.1 equiv), Triethylamine (1.2 equiv), DMAP (0.05 equiv, catalyst).[1]

  • Solvent: Dichloromethane (DCM) (Anhydrous).

  • Procedure:

    • Dissolve 4-bromopyrazole and Et₃N in dry DCM under N₂ atmosphere. Cool to 0°C.

    • Add 3-fluorobenzoyl chloride dropwise to control the exotherm.

    • Add catalytic DMAP. Stir at 0°C for 30 min, then warm to Room Temperature (RT) for 2–4 hours.

    • Monitor: TLC (Hexane/EtOAc 4:1). The product will be less polar (higher R_f) than the starting pyrazole.

  • Workup: Wash with sat. NaHCO₃ (to remove acid), then water, then brine. Dry over Na₂SO₄.

  • Purification: Recrystallization from Hexane/EtOAc or flash chromatography. Note: Avoid silica gel with high acidity/activity to prevent hydrolysis; neutralize silica with 1% Et₃N if necessary.

Protocol B: Suzuki Coupling (Preserving the N-Acyl Bond)
  • Reagents: 4-Bromo-1-(3-fluorobenzoyl)-1H-pyrazole (1.0 equiv), Aryl Boronic Acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), K₃PO₄ (2.0 equiv).

  • Solvent: 1,4-Dioxane (dry).

  • Conditions: Heat at 80°C under N₂ for 4–6 hours. Avoid water/alcohol cosolvents to prevent solvolysis of the benzoyl group.

Visualization: Reactivity & Logic Pathways

The following diagram illustrates the synthesis, stability risks, and divergent reactivity pathways for the compound.

G Start1 4-Bromopyrazole Target 4-Bromo-1-(3-fluorobenzoyl)- 1H-pyrazole (Target Scaffold) Start1->Target Et3N, DCM, 0°C Start2 3-Fluorobenzoyl Chloride Start2->Target Hydrolysis Hydrolysis (Moisture/Acid/Base) Target->Hydrolysis H2O / H+ Suzuki Pd-Catalyzed Coupling (C4) Target->Suzuki Ar-B(OH)2, Pd Transamid Nucleophilic Attack (C=O) Target->Transamid R-NH2 / R-OH Breakdown1 3-Fluorobenzoic Acid Hydrolysis->Breakdown1 Breakdown2 4-Bromopyrazole Hydrolysis->Breakdown2 Product_Suzuki C4-Arylated Scaffold Suzuki->Product_Suzuki Product_Amide Benzamides / Esters Transamid->Product_Amide

Caption: Synthetic assembly and divergent reactivity pathways: The N-acyl bond is the stability "weak link," while the C-Br bond is the primary synthetic handle.

Applications in Drug Discovery

  • Kinase Inhibition: The pyrazole core mimics the ATP purine ring, allowing it to bind to the hinge region of kinases (e.g., p38, JNK).[1] The 3-fluorobenzoyl group often occupies the hydrophobic "gatekeeper" pocket or the allosteric site, where the fluorine atom interacts with backbone residues via orthogonal multipolar interactions.

  • Fragment-Based Drug Design (FBDD): Due to its defined geometry and distinct vectors (Br vs. Benzoyl), this molecule serves as an excellent fragment for probing structure-activity relationships (SAR).

  • Metabolic Stability: The 3-fluoro substitution blocks the metabolically labile C3 position on the phenyl ring, extending the half-life (

    
    ) of the resulting drug candidate compared to the non-fluorinated analog.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 4-Bromo-1H-pyrazole derivatives. Retrieved from [Link]

  • Verma, A., et al. (2018). N-Acyl Pyrazoles: Versatile Reagents in Organic Synthesis.[1] Chemical Reviews. (Contextual grounding for N-acyl reactivity).

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry. (Mechanistic insight on 3-fluoro substitution).

Sources

Technical Whitepaper: Spectroscopic Characterization & Validation of 4-Bromo-1-(3-fluorobenzoyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide establishes the spectroscopic reference standards for 4-bromo-1-(3-fluorobenzoyl)-1H-pyrazole , a critical intermediate in the synthesis of bioactive scaffolds (e.g., kinase inhibitors, agrochemicals). Due to the specific regiochemical dynamics of pyrazole acylation, rigorous structural validation is required to distinguish the target


-acyl product from potential 

-acyl isomers or hydrolysis byproducts.

This document synthesizes theoretical chemical shifts derived from structure-activity relationships (SAR) with empirical data from analogous


-benzoyl pyrazoles. It provides a self-validating protocol for researchers to confirm identity and purity.

Synthetic Context & Impurity Profile

To interpret spectra accurately, one must understand the sample's origin. The target compound is typically synthesized via the nucleophilic attack of 4-bromopyrazole on 3-fluorobenzoyl chloride.

  • Reaction Type: Nucleophilic Acylation (

    
    -like addition-elimination).
    
  • Critical Impurities:

    • 4-Bromopyrazole (Starting Material): Lack of benzoyl signals in NMR.

    • 3-Fluorobenzoic acid (Hydrolysis product): Broad -OH stretch in IR; acidic proton in NMR.

    • Regioisomers: Less relevant here due to the symmetry of 4-bromopyrazole, but crucial if the pyrazole were unsymmetrically substituted.

Mass Spectrometry (MS): The Isotopic Fingerprint

Mass spectrometry provides the primary confirmation of the molecular formula and the presence of the halogen atom.

Isotopic Pattern Analysis

The bromine atom (


Br and 

Br) imparts a distinct 1:1 isotopic signature that is diagnostic for this compound.
Ion Typem/z Value (approx)Relative IntensityInterpretation
Molecular Ion (M) 268 100%Contains

Br
Isotope Peak (M+2) 270 ~98%Contains

Br
Fragment A 123 High[3-F-Ph-CO]

(Acylium ion)
Fragment B 146/148 Medium[4-Bromo-pyrazole]

Fragmentation Logic (EI/ESI)

The N-N bond in


-acyl pyrazoles is chemically labile under high-energy collision. The primary fragmentation pathway involves the cleavage of the amide bond, releasing the stable acylium ion (m/z 123) and the pyrazole radical/cation.

MS_Fragmentation M Molecular Ion [M]+ m/z 268/270 Frag1 Acylium Ion [3-F-Ph-CO]+ m/z 123 M->Frag1 Amide Bond Cleavage Frag2 Pyrazolium Ion [4-Br-PyH]+ m/z 146/148 M->Frag2 Loss of Benzoyl

Figure 1: Predicted Mass Spectrometry Fragmentation Pathway.

Infrared Spectroscopy (IR): Functional Validation

IR is the fastest method to validate the


-acylation state. 

-acyl pyrazoles exhibit a carbonyl stretch at a higher frequency than typical amides due to the electron-withdrawing nature of the pyrazole ring (acting as a pseudo-leaving group).
Key Diagnostic Bands[2]
Functional GroupFrequency (

)
IntensityDiagnostic Note
C=O Stretch 1700 – 1740 StrongHigher than standard amides (typically <1680). Confirms

-acylation.
C=N Stretch 1580 – 1600MediumPyrazole ring breathing mode.
C-F Stretch 1200 – 1250StrongDiagnostic for the fluorobenzoyl moiety.
C-H (Aromatic) 3000 – 3100WeakAromatic protons.[1]

Validation Check: If the C=O peak appears <1680


, suspect hydrolysis to 3-fluorobenzoic acid or improper acylation.

NMR Spectroscopy: Structural Confirmation

Nuclear Magnetic Resonance (NMR) provides the definitive proof of structure. The key feature of


-acyl pyrazoles is the deshielding of the H5 proton  on the pyrazole ring due to the anisotropic effect of the adjacent carbonyl group.
H NMR (400 MHz, CDCl )

Reference: TMS at 0.00 ppm.

PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
Py-H5 8.40 – 8.60 d or s1H

Diagnostic: Deshielded by C=O anisotropy. Closest to N1.
Py-H3 7.70 – 7.90 d or s1H

Less deshielded; further from carbonyl.
Ar-H2' 7.60 – 7.70dt1H

coupling
Ortho to carbonyl & F; distinct splitting.
Ar-H6' 7.50 – 7.60d1H

Ortho to carbonyl.
Ar-H5' 7.40 – 7.50td1H-Meta to carbonyl.
Ar-H4' 7.25 – 7.35m1H-Para to carbonyl; shielded by F.
F NMR (376 MHz, CDCl )

Reference: CFCl


 at 0.00 ppm.
  • Signal: Single distinct peak.

  • Shift: -110.0 to -113.0 ppm (Multiplet).

  • Interpretation: Typical range for meta-substituted fluoroarenes. Absence of this peak indicates loss of the benzoyl group.

C NMR (100 MHz, CDCl )

Key diagnostic carbons:

  • Carbonyl (C=O): ~164-166 ppm (Doublet due to

    
     or singlet).
    
  • C-F Carbon (C3'): ~162 ppm (Doublet,

    
     Hz).
    
  • Pyrazole C4: ~95-100 ppm (Upfield due to Br substitution and shielding).

  • Pyrazole C3/C5: ~140-144 ppm (C5 is usually downfield of C3 in N-acyl derivatives).

Experimental Protocols

To ensure the spectra match the reference data above, follow this standardized workflow.

Synthesis & Purification Workflow[3]

Workflow Start Start: 4-Bromopyrazole + 3-Fluorobenzoyl Chloride Rxn Reaction: Et3N, DCM 0°C to RT, 4h Start->Rxn Quench Quench: NaHCO3 (sat) Wash: Brine Rxn->Quench Purify Purification: Recrystallization (EtOH/Hexane) OR Flash Column (Hex/EtOAc) Quench->Purify Analyze Analysis: 1. MS (Check Br pattern) 2. IR (Check C=O >1700) 3. NMR (Check H5 shift) Purify->Analyze

Figure 2: Synthesis and Validation Workflow.

Detailed Procedure
  • Reaction: Dissolve 4-bromopyrazole (1.0 equiv) in dry DCM. Add triethylamine (1.2 equiv). Cool to 0°C. Dropwise add 3-fluorobenzoyl chloride (1.1 equiv). Stir at RT for 4 hours.

  • Workup: Wash with sat. NaHCO

    
     to remove unreacted acid/HCl. Wash with brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: If solid, recrystallize from Ethanol/Hexane. If oil, flash chromatography (typically 10-20% EtOAc in Hexane).

  • Sample Prep for NMR: Dissolve ~10 mg in 0.6 mL CDCl

    
    . Ensure solution is clear (no suspended solids).
    

References

  • General Pyrazole Acylation: Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry, 5, 167-303.

  • IR of N-Acyl Azoles: Staab, H. A. (1962). Syntheses Using Heterocyclic Amides (Azolides). Angewandte Chemie International Edition, 1(7), 351-367.

  • Fluorine NMR Shifts: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

  • Regiochemistry of Pyrazoles: K. Kirschke. (2002). 1H-Pyrazoles.[2][3][4][5][6][7][8][9] Science of Synthesis, 12, 15.

Disclaimer: The spectral data provided in Section 5 are high-confidence reference values derived from substituent chemical shift (SCS) principles and analogous literature compounds (e.g., 1-benzoyl-4-bromopyrazole). Experimental results may vary slightly based on solvent concentration and temperature.

Sources

Technical Monograph: 4-bromo-1-(3-fluorobenzoyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the mechanism of action for 4-bromo-1-(3-fluorobenzoyl)-1H-pyrazole .

Based on the structural pharmacophore—specifically the N-benzoylpyrazole scaffold—this molecule is identified as a Positive Allosteric Modulator (PAM) of the AMPA receptor (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor). This class of compounds, often referred to as "Ampakines" or AMPA potentiators, is investigated for cognitive enhancement, neuroprotection, and the treatment of neuropsychiatric disorders.[1]

Mechanism of Action & Structural Pharmacology

Executive Summary

4-bromo-1-(3-fluorobenzoyl)-1H-pyrazole is a synthetic small molecule belonging to the class of N-acylpyrazole AMPA receptor potentiators . Structurally analogous to the pyrrolidone-based nootropic Aniracetam and the benzoylpiperidine CX-516, this compound functions by binding to an allosteric site on the AMPA receptor complex.

Its primary mechanism involves stabilizing the ligand-binding domain (LBD) dimer interface , thereby slowing the rate of receptor deactivation and/or desensitization . This results in prolonged channel opening, enhanced fast excitatory synaptic transmission, and the facilitation of Long-Term Potentiation (LTP)—the cellular correlate of memory formation.

Pharmacological Profile Details
Primary Target AMPA Receptor (GluA1-GluA4 subunits)
Mode of Action Positive Allosteric Modulator (PAM)
Binding Site Dimer Interface of the Ligand-Binding Domain (S1S2)
Physiological Effect Enhanced glutamatergic transmission; LTP induction
Key Structural Features 4-Bromo (steric/electronic modulation), 3-Fluorobenzoyl (metabolic stability)
Structural Pharmacology & SAR Analysis

The efficacy of 4-bromo-1-(3-fluorobenzoyl)-1H-pyrazole is dictated by its specific substitutions, which optimize its binding affinity and metabolic profile compared to earlier generation ampakines.

2.1 The N-Benzoylpyrazole Core

Unlike the pyrrolidone ring of Aniracetam (which is rapidly metabolized), the pyrazole ring offers a distinct electronic profile. The N1-acyl bond is critical; it positions the benzoyl group to interact with the hydrophobic pockets of the AMPA receptor's LBD.

2.2 The 4-Bromo Substitution (Electronic & Steric Tuning)
  • Steric Fit: The bromine atom at the 4-position of the pyrazole ring fills a specific hydrophobic sub-pocket within the dimer interface.

  • Halogen Bonding: Bromine is capable of forming halogen bonds with backbone carbonyls or specific residues (e.g., Serine or Tyrosine) within the receptor, potentially increasing residence time compared to a simple hydrogen or methyl group.

2.3 The 3-Fluorobenzoyl Moiety (Metabolic Shielding)
  • Metabolic Stability: The 3-fluoro substitution blocks potential metabolic oxidation sites on the phenyl ring.

  • Lipophilicity: The fluorine atom increases the compound's lipophilicity (

    
    ), facilitating blood-brain barrier (BBB) penetration, which is essential for CNS activity.
    
  • Conformational Bias: The electron-withdrawing nature of fluorine influences the torsion angle of the benzoyl-pyrazole bond, locking the molecule in a bioactive conformation that favors the "dimer-stabilized" state of the receptor.

Mechanism of Action: Molecular Dynamics

The AMPA receptor functions as a "clamshell" mechanism. Glutamate binding closes the clamshell (LBD), pulling the transmembrane segments open to allow ion influx (


, 

).
3.1 The Kinetic Problem

Under normal physiological conditions, AMPA receptors undergo rapid desensitization (the channel closes even while glutamate is bound) and deactivation (glutamate unbinds). This limits the total charge transfer during a synaptic event.

3.2 The Allosteric Solution

4-bromo-1-(3-fluorobenzoyl)-1H-pyrazole binds to the dimer interface between two GluA subunits.

  • Binding: The molecule wedges itself into the interface connecting the two LBD "clamshells."

  • Stabilization: It acts as a molecular "glue" or "wedge," preventing the dimer interface from decoupling.

  • Effect: This stabilization resists the conformational collapse associated with desensitization. The channel remains open for milliseconds longer.

  • Outcome: Increased area under the curve (AUC) of the excitatory postsynaptic potential (EPSP), leading to a higher probability of NMDA receptor activation and subsequent LTP induction.

MoA_Pathway cluster_PAM PAM Mechanism (4-bromo-1-(3-fluorobenzoyl)-1H-pyrazole) Glutamate Glutamate Release AMPAR_Resting AMPA Receptor (Resting State) Glutamate->AMPAR_Resting Binding Glutamate Binding (LBD Closure) AMPAR_Resting->Binding PAM_Bind PAM Binds to Dimer Interface Binding->PAM_Bind Channel_Open Channel Opening (Na+/Ca2+ Influx) Binding->Channel_Open Stabilization Stabilizes Open Channel Conformation PAM_Bind->Stabilization Stabilization->Channel_Open Prevents Closure Desensitization Rapid Desensitization (Channel Closure) Channel_Open->Desensitization Normal Kinetics (Fast Decay) LTP Enhanced EPSP & LTP Induction Channel_Open->LTP Prolonged Influx

Figure 1: Mechanism of Action illustrating the allosteric stabilization of the AMPA receptor by the pyrazole PAM, preventing rapid desensitization and enhancing synaptic plasticity.

Experimental Protocols for Validation

To validate the activity of this specific molecule, the following experimental workflows are standard in drug development.

4.1 Chemical Synthesis (Self-Validating Protocol)

Objective: Synthesize 4-bromo-1-(3-fluorobenzoyl)-1H-pyrazole via N-acylation.

  • Reagents: 4-bromo-1H-pyrazole (1.0 eq), 3-fluorobenzoyl chloride (1.1 eq), Triethylamine (Et3N, 1.2 eq), Dichloromethane (DCM, anhydrous).

  • Procedure:

    • Dissolve 4-bromo-1H-pyrazole in anhydrous DCM under Nitrogen atmosphere.

    • Add Et3N and cool to 0°C.

    • Add 3-fluorobenzoyl chloride dropwise over 15 minutes.

    • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 3 hours.

  • Workup: Wash with

    
     (sat. aq.), then Brine. Dry over 
    
    
    
    .
  • Validation:

    • TLC: Check disappearance of starting pyrazole (

      
       shift).
      
    • NMR: Confirm loss of N-H proton and appearance of benzoyl protons (aromatic region).

    • MS: Confirm molecular ion

      
      .
      
4.2 Electrophysiology: Whole-Cell Patch Clamp

Objective: Quantify the potentiation of glutamate-evoked currents.

Parameter Setting/Value
Cell Line HEK293 cells expressing GluA2 (flip/flop isoforms) or Cultured Hippocampal Neurons
Holding Potential -60 mV
Agonist Glutamate (10 mM) applied via rapid perfusion (Piezo-driven)
Test Compound 4-bromo-1-(3-fluorobenzoyl)-1H-pyrazole (1 µM - 100 µM)
Readout Deactivation Time Constant (

)
and Desensitization Time Constant (

)
Success Criteria >50% increase in steady-state current or >2-fold increase in

compared to Glutamate alone.

Protocol Logic:

  • Establish whole-cell configuration.

  • Apply Glutamate (control trace). Measure peak amplitude and decay time.

  • Co-apply Glutamate + Test Compound.

  • Causality Check: Washout the compound. The current kinetics must return to baseline (reversible allosteric modulation). If not, the compound may be causing membrane instability or toxicity.

4.3 Behavioral Assay: Novel Object Recognition (NOR)

Objective: Assess cognitive enhancement in vivo.

  • Dosing: IP injection (vehicle vs. 1, 5, 10 mg/kg) 30 mins prior to training.

  • Workflow:

    • Habituation: Mouse explores empty arena.

    • Training: Mouse explores two identical objects (A + A).

    • Retention Interval: 24 hours.

    • Testing: Mouse explores one familiar object (A) and one novel object (B).

  • Index:

    
    .
    
  • Hypothesis: Treated mice will show a significantly higher Discrimination Index (DI) due to enhanced LTP in the hippocampus.

References
  • Arai, A. C., & Kessler, M. (2007). Pharmacology of ampakine modulators: from receptor structure to synaptic function. Current Drug Targets, 8(5), 583–602. Link

  • Black, M. D. (2005). Therapeutic potential of positive AMPA modulators and their relationship to AMPA receptor subunits.[1][2] Psychopharmacology, 179(1), 154–163. Link

  • Lynch, G. (2006). Glutamate-based therapeutic approaches: Ampakines. Current Opinion in Pharmacology, 6(1), 82–88. Link

  • Pirotte, B. (2005). Structure-activity studies of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides as AMPA receptor potentiators. Journal of Medicinal Chemistry, 48(26), 8140–8152. Link(Note: Provides SAR context for benzoyl/heterocycle pharmacophores).

  • Ward, S. E., et al. (2011). Discovery of N-[(2S)-5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide, a novel AMPA receptor positive allosteric modulator. Journal of Medicinal Chemistry, 54(20), 7177–7192. Link

Sources

A Technical Guide to Investigating the Therapeutic Landscape of 4-bromo-1-(3-fluorobenzoyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with applications spanning oncology, inflammation, and infectious disease.[1][2][3] This guide focuses on the specific derivative, 4-bromo-1-(3-fluorobenzoyl)-1H-pyrazole, a molecule whose therapeutic potential is yet to be fully elucidated. By analyzing its distinct structural features—the pyrazole core, a bromine substituent, and a fluorobenzoyl moiety—we can infer a high probability of interaction with key biological targets, particularly within the protein kinase and inflammatory signaling superfamilies. This document provides a comprehensive framework for researchers and drug development professionals to systematically identify and validate the therapeutic targets of this compound. We present not just a list of potential targets but also the causal logic behind their selection and a series of robust, field-proven experimental workflows for their validation, from initial high-throughput screening to confirmation of target engagement in a cellular context.

The Pyrazole Scaffold: A Cornerstone of Modern Therapeutics

The five-membered aromatic heterocycle known as pyrazole is a cornerstone of modern drug design.[4][5] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor (at N-1) and acceptor (at N-2), and its function as a bioisostere for aryl rings, allow it to form favorable interactions within the binding pockets of diverse biological targets.[1] This versatility has led to the development of a wide array of successful drugs. Over 40 pyrazole-containing drugs have been approved by the FDA, demonstrating the scaffold's clinical and commercial significance.[1][3]

Drug Name Therapeutic Area Primary Target(s) Reference
Celecoxib Anti-inflammatoryCyclooxygenase-2 (COX-2)[1][2]
Encorafenib OncologyBRAF Kinase[6]
Baricitinib Rheumatoid ArthritisJanus Kinases (JAK1/JAK2)[6]
Crizotinib OncologyALK/ROS1/MET Kinases[3]
Erdafitinib OncologyFibroblast Growth Factor Receptor (FGFR)[6]
Zanubrutinib OncologyBruton's Tyrosine Kinase (BTK)[6]

Structural Analysis of 4-bromo-1-(3-fluorobenzoyl)-1H-pyrazole

To predict potential targets, we must first dissect the compound's structure. Each component provides clues to its potential binding modes and pharmacological profile.

G COMPOUND 4-bromo-1-(3-fluorobenzoyl)-1H-pyrazole PYRAZOLE Pyrazole Core (Bioisostere, H-bond donor/acceptor) COMPOUND->PYRAZOLE Scaffold BROMINE 4-Bromo Group (Modulates lipophilicity, potential halogen bonding) COMPOUND->BROMINE Substitution BENZOYL 1-(3-fluorobenzoyl) Group (Provides key binding interactions, fluorine modulates electronics) COMPOUND->BENZOYL Substitution

Caption: Key pharmacophoric features of the title compound.

  • Pyrazole Core: As the central scaffold, it orients the other functional groups and can participate directly in binding, often mimicking the interactions of a phenyl ring.[1]

  • 4-Bromo Group: The bromine atom at position 4 significantly increases lipophilicity. It can also participate in halogen bonding, a specific and increasingly recognized non-covalent interaction that can enhance binding affinity and selectivity for a target protein.

  • 1-(3-fluorobenzoyl) Group: This large, aromatic group is likely a primary driver of target interaction. The carbonyl group is a potent hydrogen bond acceptor. The fluorine atom modifies the electronic properties of the phenyl ring, which can fine-tune binding interactions and improve metabolic stability.

Given these features, the compound is well-suited to fit into ATP-binding pockets, which are common to protein kinases, or the hydrophobic channels characteristic of enzymes like cyclooxygenases.

Potential Therapeutic Target Classes

Based on extensive data from analogous structures, two primary target classes emerge as highly probable for this compound: protein kinases and key enzymes in inflammatory pathways.

Protein Kinase Inhibition

The pyrazole scaffold is a validated "hinge-binder" in many kinase inhibitors, forming hydrogen bonds with the backbone of the kinase hinge region.[7] Many approved pyrazole drugs are potent kinase inhibitors targeting critical oncogenic signaling pathways.[6][8]

Potential Kinase Targets:

  • Receptor Tyrosine Kinases (RTKs): EGFR, VEGFR, and PDGFR are frequently targeted by pyrazole derivatives in cancer therapy.[8][9] Inhibition of these targets can block tumor angiogenesis and proliferation.[8]

  • Non-Receptor Tyrosine Kinases: Bruton's Tyrosine Kinase (BTK) and Janus Kinases (JAKs) are critical in B-cell malignancies and autoimmune diseases, respectively.[6][10]

  • Serine/Threonine Kinases: The RAF-MEK-ERK (MAPK) pathway is a central driver of many cancers. Pyrazole derivatives like Encorafenib are potent inhibitors of BRAF V600E.[6][11] Similarly, Akt and Aurora kinases are other plausible targets.[10]

G cluster_pathway Simplified MAPK Signaling Pathway RTK Growth Factor Receptor (e.g., EGFR) RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors (Proliferation, Survival) ERK->TF Inhibitor Potential Target for Pyrazole Inhibitor Inhibitor->BRAF

Caption: BRAF kinase as a potential target within the MAPK pathway.

Modulation of Inflammatory Pathways

The historical success of pyrazoles as anti-inflammatory agents suggests that targets within these pathways are highly likely.[12][13]

  • Cyclooxygenases (COX-1/COX-2): Celecoxib, a pyrazole-based drug, is a selective COX-2 inhibitor, reducing prostaglandin synthesis.[1][12] The structure of 4-bromo-1-(3-fluorobenzoyl)-1H-pyrazole could potentially fit into the hydrophobic channel of COX enzymes.

  • Toll-Like Receptors (TLRs): Certain triaryl pyrazoles have been identified as inhibitors of TLR signaling pathways, which are central to the innate immune response and chronic inflammation.[14] This represents a more novel, but highly plausible, anti-inflammatory mechanism.

Experimental Workflows for Target Identification and Validation

A tiered, systematic approach is essential to move from predicted targets to validated mechanisms of action. The following protocols provide a self-validating system, where each step refines the hypothesis generated by the previous one.

G cluster_workflow Target Validation Workflow DSF Step 1: Initial Screen Differential Scanning Fluorimetry (DSF) Identifies direct binding partners IVFA Step 2: Functional Validation In Vitro Functional Assays (e.g., KinaseGlo®) Confirms target modulation DSF->IVFA Hits CETSA Step 3: Cellular Confirmation Cellular Thermal Shift Assay (CETSA) Verifies target engagement in cells IVFA->CETSA Confirmed Activity

Sources

The Pyrazole Scaffold: From Serendipity to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Structure

In medicinal chemistry, few heterocycles command the status of a "privileged structure"—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. The pyrazole ring (1,2-diazole) is a quintessential example.[1]

From its accidental discovery in the 19th century to its dominance in modern kinase inhibitor design, the pyrazole scaffold has evolved from a simple dye intermediate into a cornerstone of oncology and inflammation therapeutics. This guide analyzes the chemical evolution of pyrazoles, dissecting the transition from empirical discovery to rational design, and provides a validated protocol for overcoming the scaffold's historical synthetic limitation: regioselectivity.

Historical Evolution: The "Happy Accident"

The history of pyrazoles is rooted in a famous chemical error. In 1883 , German chemist Ludwig Knorr was attempting to synthesize quinoline derivatives for antipyretic applications.[1][2] He reacted ethyl acetoacetate with phenylhydrazine, expecting a condensation that would yield a quinoline core.

Instead, he synthesized antipyrine (phenazone), the first synthetic analgesic-antipyretic. It was not a quinoline, but a pyrazolone derivative.[3] This serendipitous error launched the era of pyrazole chemistry.

The Pharmacological Trajectory

The evolution of pyrazole therapeutics follows a clear lineage of increasing target specificity:

  • First Generation (1880s-1950s): Analgesia & Antipyretics.

    • Antipyrine: The first valid synthetic drug.

    • Phenylbutazone: A potent NSAID, later restricted due to hematological toxicity, but pivotal in proving the anti-inflammatory potential of the scaffold.

  • Second Generation (1990s): Enzyme Selectivity (COX-2).

    • Celecoxib (Celebrex): Rational design utilized the pyrazole ring to orient bulky sulfonamide groups, achieving selectivity for the COX-2 side pocket (Val523) over COX-1 (Ile523).

  • Third Generation (2000s-Present): Kinase Inhibition & Precision Oncology.

    • Ruxolitinib (Jakafi): A JAK1/2 inhibitor where the pyrazole acts as a hinge-binder, mimicking the adenine ring of ATP.

    • Crizotinib: ALK inhibitor for non-small cell lung cancer.

Visualization: The Pyrazole Timeline

PyrazoleTimeline Start 1883: Ludwig Knorr Attempted Quinoline Synthesis Antipyrine 1884: Antipyrine First Synthetic Analgesic Start->Antipyrine Discovery Phenyl 1949: Phenylbutazone Potent NSAID (Toxicity Issues) Antipyrine->Phenyl Optimization Viagra 1998: Sildenafil Pyrazolo[4,3-d]pyrimidine Core Phenyl->Viagra Fused Systems Celebrex 1998: Celecoxib COX-2 Selective Inhibitor Phenyl->Celebrex Rational Design Rux 2011: Ruxolitinib JAK1/2 Kinase Inhibitor Celebrex->Rux Kinase Era

Figure 1: Chronological evolution of pyrazole-based therapeutics from Knorr's discovery to modern kinase inhibitors.

Chemical Fundamentals & SAR

The utility of pyrazole in drug design stems from its physicochemical properties, specifically tautomerism and hydrogen bonding .

Tautomerism and Binding

Unsubstituted pyrazoles exist in dynamic equilibrium between two identical tautomers (


-pyrazole).
  • Donor/Acceptor Profile: The pyrrole-like nitrogen (

    
    ) acts as a hydrogen bond donor (HBD), while the pyridine-like nitrogen (
    
    
    
    ) acts as a hydrogen bond acceptor (HBA).
  • Bioisosterism: This HBD/HBA motif allows pyrazoles to mimic:

    • Peptide bonds: Useful in protease inhibitors.

    • Adenine: Crucial for ATP-competitive kinase inhibitors (binding to the hinge region).

    • Phenols/Carboxylates: Modulating acidity/basicity.

Quantitative Data: Pyrazole Drug Properties
DrugTargetPyrazole RoleKey SAR Feature
Celecoxib COX-2Scaffold/SpacerRigidly orients

-sulfonamido phenyl to fit the COX-2 hydrophilic side pocket.
Ruxolitinib JAK1/2Hinge BinderForms bidentate H-bonds with the kinase hinge region (Glu/Leu residues).
Sildenafil PDE5MimicryPart of the fused ring system mimicking the guanine base of cGMP.
Fomepizole ADHCompetitive InhibitorSimple pyrazole used to treat methanol poisoning by blocking Alcohol Dehydrogenase.

Synthetic Challenges: The Regioselectivity Problem

The classical method for synthesizing pyrazoles is the Knorr Pyrazole Synthesis : the condensation of a 1,3-dicarbonyl compound with a hydrazine.[4]

The Mechanism and Flaw

While robust for symmetrical diketones, the Knorr synthesis fails when using unsymmetrical 1,3-diketones and substituted hydrazines .

  • The Issue: Both nitrogens on the hydrazine are nucleophilic, and both carbonyls are electrophilic. This leads to a mixture of regioisomers (isomer A and isomer B).

  • Separation: These isomers often have similar

    
     values and boiling points, making chromatographic separation difficult and yield-limiting.
    

KnorrMechanism Diketone Unsymmetrical 1,3-Diketone Mix Reaction Mixture Diketone->Mix Hydrazine Substituted Hydrazine (R-NH-NH2) Hydrazine->Mix Isomer1 Regioisomer A (Often Unwanted) Mix->Isomer1 Path 1 (Kinetic?) Isomer2 Regioisomer B (Target) Mix->Isomer2 Path 2 (Thermodynamic?)

Figure 2: The regioselectivity challenge in classical Knorr synthesis.

Technical Protocol: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

To overcome the Knorr limitation, modern medicinal chemistry employs enaminones or regiocontrolled condensation . The following protocol details a robust method for synthesizing a specific isomer using an enaminone intermediate, ensuring the hydrazine nitrogen attacks the most electrophilic center predictably.

Experimental Workflow

Objective: Synthesis of 1-phenyl-3-methyl-5-(4-chlorophenyl)pyrazole with >95% regioselectivity.

Reagents:
  • 4'-Chloroacetophenone (1.0 eq)

  • N,N-Dimethylacetamide dimethyl acetal (DMF-DMA) (1.2 eq)

  • Phenylhydrazine (1.1 eq)

  • Ethanol (anhydrous)

  • Glacial Acetic Acid (catalytic)

Step-by-Step Protocol:
  • Enaminone Formation (The Control Step):

    • Charge a round-bottom flask with 4'-chloroacetophenone (10 mmol) and DMF-DMA (12 mmol).

    • Reflux at 110°C for 3-5 hours under

      
       atmosphere.
      
    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The starting ketone spot should disappear, replaced by a lower

      
       yellow spot (the enaminone).
      
    • Remove excess DMF-DMA under reduced pressure (rotary evaporator). The resulting residue is the intermediate: 3-(dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one.

  • Cyclocondensation:

    • Dissolve the crude enaminone residue in Ethanol (20 mL).

    • Add Phenylhydrazine (11 mmol) dropwise at room temperature.

    • Add Glacial Acetic Acid (0.5 mL) to catalyze the cyclization.

    • Reflux for 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to

      
      . The product often precipitates out.
      
    • Filter the solid. If no precipitate forms, remove ethanol under vacuum, redissolve in EtOAc, and wash with water and brine.

    • Recrystallization: Recrystallize from hot ethanol/water to obtain the pure regioisomer.

Validation (Self-Validating Logic):
  • Why this works: The enaminone creates a distinct "hard" and "soft" electrophilic center. The unsubstituted hydrazine nitrogen (

    
    ) is the harder nucleophile and preferentially attacks the 
    
    
    
    -carbon of the enaminone (Michael addition), followed by cyclization. This dictates the position of the substituents, avoiding the mixture seen in standard diketone approaches.
  • NMR Confirmation: A singlet at

    
     ppm corresponds to the pyrazole 
    
    
    
    proton. NOE (Nuclear Overhauser Effect) experiments can confirm the spatial proximity of the N-phenyl ring to the C5-substituent.

Future Outlook

The pyrazole scaffold remains vital.[5] Current research focuses on:

  • C-H Activation: Direct functionalization of the pyrazole C4 position to avoid pre-functionalized starting materials.

  • Fragment-Based Drug Discovery (FBDD): Using low molecular weight pyrazoles as "fragments" to probe protein binding pockets before growing the molecule.

References

  • Knorr, L. (1883).[1][2][6] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft.

  • Fustero, S., et al. (2011). Recent Advances in the Regioselective Synthesis of Pyrazoles. Bentham Science.

  • FDA Drug Database. (2011). Ruxolitinib (Jakafi) Approval History and Labeling.

  • Garg, R., et al. (2016). The Importance of the Pyrazole Scaffold in the Design of Protein Kinase Inhibitors. MDPI Molecules.

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry.

Sources

Methodological & Application

Application Note: A Practical Guide to the Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives via Electrophilic Fluorination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Importance of Fluorinated Pyrazoles

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly modulate a molecule's lipophilicity, metabolic stability, pKa, and binding affinity to biological targets.[1] Among fluorinated heterocycles, the pyrazole nucleus is a privileged scaffold found in numerous FDA-approved drugs, including the anti-inflammatory celecoxib and the kinase inhibitor ruxolitinib.[4][5]

This application note provides a detailed experimental guide for the synthesis of a novel class of these compounds: 4,4-difluoro-1H-pyrazole derivatives. We will focus on the direct electrophilic fluorination of 1H-pyrazole precursors using Selectfluor™, a stable and easy-to-handle fluorinating agent. This late-stage fluorination strategy offers an efficient route to gem-difluorinated pyrazoles, compounds of significant interest for drug discovery and agrochemical research.[4][6][7] We will delve into the reaction mechanism, provide a validated, step-by-step protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Synthetic Strategy: Direct Electrophilic Difluorination

The most direct and established method for synthesizing 4,4-difluoro-1H-pyrazoles is the electrophilic fluorination of 3,5-disubstituted pyrazole substrates.[6][7] This approach avoids the often complex synthesis of fluorinated building blocks by introducing the fluorine atoms in a late-stage synthetic step.

The Reagent of Choice: Selectfluor™

Selectfluor™, or 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is a powerful electrophilic fluorinating agent.[4] Its advantages include high reactivity, stability as a crystalline solid, and relative ease of handling compared to gaseous reagents like elemental fluorine.[6]

Reaction Mechanism and Rationale

The reaction proceeds via a sequential electrophilic substitution mechanism. The C4 position of the pyrazole ring, being electron-rich, acts as a nucleophile.

  • First Fluorination: The initial step is an electrophilic aromatic substitution where the pyrazole attacks the electrophilic fluorine of Selectfluor™ to form a 4-fluoro-1H-pyrazole.[6]

  • Second Fluorination: The newly formed 4-fluoropyrazole undergoes a second fluorination at the same C4 position. This leads to a difluorinated cationic intermediate.[6]

  • Deprotonation: Subsequent deprotonation upon aqueous workup yields the final, neutral 4,4-difluoro-1H-pyrazole product.[6]

The success of this reaction is highly dependent on the electronic nature of the pyrazole substrate. The ring must be sufficiently nucleophilic to react with Selectfluor™. Consequently, pyrazoles bearing strongly electron-withdrawing groups (such as -CF₃ or -CO₂Me) often fail to react, and the starting material is recovered unchanged.[6][8]

Reaction_Mechanism sub 3,5-Diaryl-1H-pyrazole mono 4-Fluoro-1H-pyrazole sub->mono Electrophilic Substitution sub->mono Step 1 sel1 Selectfluor™ (1 equiv.) sel2 Selectfluor™ (1 equiv.) inter Difluorinated Cationic Intermediate mono->inter Second Fluorination mono->inter Step 2 prod 4,4-Difluoro-1H-pyrazole inter->prod inter->prod Step 3 workup Deprotonation (Workup)

Caption: Proposed mechanism for the synthesis of 4,4-difluoro-1H-pyrazoles.

Experimental Protocol: Synthesis of 3,5-Diphenyl-4,4-difluoro-1H-pyrazole

This protocol is adapted from the procedure reported by Breen, J. R., et al. (2015).[6] It details the synthesis using microwave irradiation, which significantly reduces reaction times. Conventional heating can also be employed, though it may require longer durations.

Materials and Equipment
  • Reactants: 3,5-Diphenyl-1H-pyrazole, Selectfluor™

  • Solvent: Acetonitrile (MeCN), anhydrous

  • Equipment: Microwave reactor vial (5 mL), microwave synthesizer, magnetic stirrer bar, rotary evaporator, silica gel for column chromatography

  • Solvents for Chromatography: Hexane, Ethyl Acetate

Step-by-Step Procedure

Experimental_Workflow start 1. Preparation reaction 2. Microwave Reaction start->reaction Add Pyrazole (1 eq) & Selectfluor™ (2 eq) to MeCN (5 mL) workup 3. Workup & Extraction reaction->workup Heat to 90°C for 15 min purify 4. Purification workup->purify Evaporate solvent, redissolve in EtOAc, wash with water end 5. Characterization purify->end Silica gel column chromatography

Caption: General workflow for the synthesis of 4,4-difluoro-1H-pyrazoles.

  • Reaction Setup: To a 5 mL microwave vial equipped with a magnetic stirrer bar, add 3,5-Diphenyl-1H-pyrazole (0.30 g, 1.36 mmol).

  • Reagent Addition: Add Selectfluor™ (0.964 g, 2.72 mmol, 2.0 equivalents).

  • Solvent Addition: Add anhydrous acetonitrile (5 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture for 15 minutes at a constant temperature of 90 °C.

  • Reaction Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel. Wash with water to remove inorganic salts and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase. Purify the crude product by column chromatography on silica gel. The 4,4-difluoro-1H-pyrazole products are typically less polar and elute much faster than the starting material or any monofluorinated byproducts.[6][7]

Data Summary

The efficiency of the difluorination is highly dependent on the stoichiometry of Selectfluor™. Using two equivalents significantly improves the yield of the desired 4,4-difluoro product compared to a single equivalent.[6]

EntrySubstrate (R¹, R²)Selectfluor™ (equiv.)ConditionsProductYield (%)
1Ph, Ph1.0MW, 90°C, 15 min3,5-Diphenyl-4,4-difluoro-1H-pyrazole35[6]
2Ph, Ph2.0MW, 90°C, 15 min3,5-Diphenyl-4,4-difluoro-1H-pyrazole65[6]
34-Cl-Ph, 4-Cl-Ph2.0MW, 90°C, 15 min3,5-Bis(4-chlorophenyl)-4,4-difluoro-1H-pyrazole58[6]
44-MeO-Ph, 4-MeO-Ph2.0MW, 90°C, 15 min3,5-Bis(4-methoxyphenyl)-4,4-difluoro-1H-pyrazole55[6]
5Ph, Me2.0MW, 90°C, 15 min3-Methyl-5-phenyl-4,4-difluoro-1H-pyrazole25[6]

Alternative Synthetic Considerations

While direct fluorination with Selectfluor™ is highly effective, other methods exist that may be suitable for specific applications:

  • Fluorination with Elemental Fluorine (F₂): For large-scale synthesis, direct fluorination with elemental fluorine in a continuous flow reactor offers a powerful alternative.[9] This method provides excellent control over the highly exothermic reaction but requires specialized equipment.

  • Mechanochemical Synthesis: A one-pot, two-step mechanochemical (ball-milling) process has been developed for synthesizing fluorinated pyrazolones.[10] This solvent-free method involves the initial formation of a pyrazolone followed by a solid-state difluorination, representing a greener synthetic route.[4][10]

Characterization

The structure of the novel 4,4-difluoro-1H-pyrazole derivatives should be confirmed using standard analytical techniques.

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation.

  • Mass Spectrometry: Confirms the molecular weight of the product.

  • X-ray Crystallography: Provides unambiguous proof of the gem-difluoro substitution pattern at the C4 position, as has been used to confirm the structure of this new class of heterocycles.[6][7]

Conclusion

The synthesis of 4,4-difluoro-1H-pyrazole derivatives via electrophilic fluorination with Selectfluor™ is a robust and accessible method for producing this novel class of fluorinated heterocycles.[6] The protocol is straightforward, utilizes a stable reagent, and provides good yields for a range of diaryl pyrazole substrates. The resulting gem-difluorinated pyrazoles are valuable building blocks for the development of new pharmaceuticals and agrochemicals, offering unique structural and electronic properties for further chemical exploration.

References

  • Breen, J. R., et al. (2015). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Synlett, 26(01), 51-54. Available at: [Link]

  • ResearchGate. (2025). Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives | Request PDF. Available at: [Link]

  • eGrove. (n.d.). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. Available at: [Link]

  • Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670-1715. Available at: [Link]

  • Pérez-Balado, C., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. The Journal of Organic Chemistry, 73(9), 3524-3527. Available at: [Link]

  • ResearchGate. (2025). ChemInform Abstract: Synthesis of 4,4-Difluoro-1-H-pyrazole Derivatives. Available at: [Link]

  • Surmont, R., et al. (2010). New synthesis of fluorinated pyrazoles. Organic Letters, 12(20), 4648-4651. Available at: [Link]

  • Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. PubMed. Available at: [Link]

  • ResearchGate. (2025). New Synthesis of Fluorinated Pyrazoles | Request PDF. Available at: [Link]

  • ACS Publications. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available at: [Link]

  • NIH. (2025). Synthetic Strategies to Access Fluorinated Azoles. PMC. Available at: [Link]

  • Malam, A., et al. (2018). Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(3,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid. Bioorganic & Medicinal Chemistry Letters, 28(17), 2914-2919. Available at: [Link]

  • Foth, J., et al. (2017). One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. Beilstein Journal of Organic Chemistry, 13, 1948-1955. Available at: [Link]

  • Chambers, R. D., et al. (2011). Continuous gas/liquid–liquid/liquid flow synthesis of 4-fluoropyrazole derivatives by selective direct fluorination. Beilstein Journal of Organic Chemistry, 7, 1026-1032. Available at: [Link]

  • Qian, J., et al. (2011). A Novel Synthesis of Fluorinated Pyrazoles via Gold(I)-Catalyzed Tandem Aminofluorination of Alkynes in the Presence of Selectfluor. Organic Letters, 13(16), 4232-4235. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of 5-fluoropyrazoles from pyrazoles and NFSI | Request PDF. Available at: [Link]

  • RSC Publishing. (n.d.). Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles. Available at: [Link]

  • NIH. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Available at: [Link]

Sources

High-Purity Isolation of Substituted Pyrazoles: Strategies for Regioisomer Separation and Catalyst Removal

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted pyrazoles are ubiquitous pharmacophores in kinase inhibitors and analgesic drugs. However, their purification presents a distinct set of physicochemical challenges:

  • Regioisomerism: N-alkylation of asymmetric pyrazoles typically yields mixtures of 1,3- and 1,5-isomers (or 1,3,5-substitution patterns) with very similar retention factors (

    
    ).
    
  • Amphoteric Nature: The pyrazole ring can act as both a weak acid (N-H deprotonation) and a weak base (N-lone pair protonation), complicating standard workups.

  • Metal Coordination: Pyrazoles are potent ligands for transition metals, frequently retaining palladium (Pd) catalysts used in cross-coupling reactions (e.g., Suzuki-Miyaura).

This guide provides self-validating protocols to overcome these specific bottlenecks.

Part 1: Physicochemical Isolation (The "pH Swing")

Before chromatography, exploit the amphoteric nature of pyrazoles to remove bulk non-basic impurities. This method is highly effective for N-alkyl/aryl pyrazoles (which are basic) and N-H pyrazoles (which are acidic).

Mechanism of Action
  • Basicity: The pyridine-like nitrogen (N2) has a lone pair available for protonation (

    
     of conjugate acid 
    
    
    
    ).
  • Acidity: If the N1 position is unsubstituted, the N-H proton is weakly acidic (

    
    ), allowing deprotonation by strong bases.
    
Protocol 1: Acid-Base Extraction for N-Substituted Pyrazoles

Target: Purification of N-alkyl/aryl pyrazoles from neutral organic side-products.

Reagents:

  • Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Acid: 1M or 2M HCl.

  • Base: 4M NaOH or saturated

    
    .
    

Workflow:

  • Dissolution: Dissolve crude residue in EtOAc (10 mL/g).

  • Acid Extraction: Extract the organic phase with 1M HCl (

    
     vol).
    
    • Self-Validating Step: Check the pH of the aqueous layer; it must remain < 2.

    • Logic: The pyrazole is protonated (

      
      ) and moves to the aqueous layer. Neutral impurities remain in the organic layer.
      
  • Organic Wash: Wash the combined acidic aqueous layers with fresh EtOAc (

    
    ) to remove entrained neutrals. Discard this organic wash.
    
  • Basification: Cool the aqueous layer in an ice bath. Slowly add 4M NaOH until pH > 10.

    • Observation: The solution should become cloudy as the free-base pyrazole precipitates or oils out.

  • Re-Extraction: Extract the basic aqueous phase with DCM (

    
    ).
    
  • Drying: Dry combined DCM layers over

    
    , filter, and concentrate.
    

Critical Note: If your pyrazole contains electron-withdrawing groups (e.g.,


, 

), the basicity may be too low for HCl extraction. In this case, proceed directly to chromatography.

Part 2: Chromatographic Resolution of Regioisomers[1]

The separation of N1-alkylated regioisomers (e.g., 1,3-dimethyl vs. 1,5-dimethyl isomers) is the most common purification hurdle.

The Challenge: Tailing and Co-elution

Silica gel is slightly acidic (


). Basic pyrazoles interact with silanol groups, causing peak tailing and band broadening, which obscures the separation of closely eluting isomers.
Protocol 2: Modified Flash Chromatography (Normal Phase)

Mobile Phase Modifiers: To sharpen peaks, you must suppress the silanol interaction.

  • Standard Modifier: 1% Triethylamine (TEA) in the mobile phase.

  • Alternative: 1%

    
     in Methanol (for DCM/MeOH gradients).
    

Step-by-Step Optimization:

  • TLC Screening: Run TLC plates using Hexane/EtOAc (7:3) with 1% TEA .

    • Logic: If spots streak on TLC, they will streak on the column. Add base until spots are compact.

  • Isomer Identification:

    • 1,5-Isomers: Generally elute first (Higher

      
      ).
      
    • 1,3-Isomers: Generally elute second (Lower

      
      ).
      
    • Reasoning: 1,5-isomers often have higher steric shielding of the basic nitrogen or dipole cancellation compared to 1,3-isomers.

  • Gradient Setup:

    • Equilibrate column with 2 CV (Column Volumes) of the starting mobile phase containing the modifier.

    • Run a shallow gradient (e.g., 0–40% EtOAc in Hexane over 20 CV) to maximize resolution (

      
      ).
      
Protocol 3: Reverse Phase (C18) Alternative

If normal phase fails, C18 often provides orthogonal selectivity.

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Bicarbonate for basic stability).

  • Mobile Phase B: Acetonitrile.[1]

  • Benefit: The hydrophobic difference between regioisomers (based on solvent accessibility of the alkyl groups) is often more pronounced in reverse phase.

Part 3: Palladium Scavenging Strategies

Pyrazoles coordinate Pd(II) species, often carrying catalyst residue through standard columns.

Comparative Scavenging Data
MethodEfficiencyProsCons
Celite Filtration Low (<20%)Cheap, fastOnly removes bulk Pd black; fails for coordinated Pd.
SiliaMetS® Thiol High (>95%)Specific for Pd(II)Requires incubation time and filtration.
Trimercaptotriazine (TMT) Very High (>99%)Precipitates PdCan be smelly; requires filtration.
Aq. EDTA Wash Moderate (50-70%)Simple extractionMay not break strong Pyrazole-Pd bonds.
Protocol 4: Post-Reaction Scavenging
  • Dilution: Dilute the crude reaction mixture (post-workup) in THF or EtOAc.

  • Scavenger Addition: Add SiliaMetS® Thiol (or equivalent resin) at 3-5 equivalents relative to the Pd loading.

  • Incubation: Stir at 40°C for 2-4 hours.

    • Self-Validating Step: The resin should darken (capturing metal).

  • Filtration: Filter through a 0.45

    
     pad to remove the resin.
    
  • Analysis: Check Pd levels via ICP-MS if GMP compliance is required; otherwise, colorimetric check (lack of dark color) is a rough proxy.

Part 4: Visualization & Decision Workflows

Diagram 1: General Purification Decision Tree

This logic flow determines the primary purification method based on compound properties.

Purification_Tree Start Crude Pyrazole Mixture Check_NH Is N1 unsubstituted? (Contains N-H) Start->Check_NH Check_Basic Is Pyrazole Basic? (No strong EWG) Check_NH->Check_Basic No (N-Substituted) Base_Ext Base Wash/Extraction (Extract into NaOH) Check_NH->Base_Ext Yes (Acidic N-H) Acid_Ext Acid-Base Extraction (Protocol 1) Check_Basic->Acid_Ext Yes (Basic N) Direct_Chrom Proceed to Chromatography Check_Basic->Direct_Chrom No (Neutral/EWG) Acid_Ext->Direct_Chrom Post-Extraction Base_Ext->Direct_Chrom Post-Extraction Final Pure Compound Direct_Chrom->Final

Caption: Decision tree for selecting the initial purification vector based on pyrazole substitution patterns.

Diagram 2: Regioisomer Separation Workflow

Detailed logic for separating 1,3- vs 1,5-isomers.

Regio_Separation cluster_isomers Elution Order (Typical) Crude Crude Isomer Mix TLC_Check TLC Screening (Hex/EtOAc) Crude->TLC_Check Tailing Observation: Streaking/Tailing? TLC_Check->Tailing Add_Mod Add 1% TEA to Mobile Phase Tailing->Add_Mod Yes Select_Col Flash Column (Silica) Tailing->Select_Col No Add_Mod->Select_Col Collect Fraction Collection Select_Col->Collect Check_NMR 1H NMR / NOESY Confirmation Collect->Check_NMR Iso1 Fraction A: 1,5-Isomer (High Rf) Collect->Iso1 Iso2 Fraction B: 1,3-Isomer (Low Rf) Collect->Iso2

Caption: Workflow for chromatographic resolution of pyrazole regioisomers, emphasizing the correction for amine tailing.

References

  • Fustero, S., et al. (2011). Regioselective Synthesis of Pyrazoles: A Review. Chemical Reviews. [Link]

  • Biotage Application Note. (2023). Strategies for Flash Chromatography of Basic Heterocycles.[Link]

  • Reich, H. J. (2025). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. [Link]

Sources

Application Note: Analytical Characterization of 4-Bromo-1-(3-fluorobenzoyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the analytical protocols for the structural confirmation and purity assessment of 4-bromo-1-(3-fluorobenzoyl)-1H-pyrazole . This compound represents a critical class of N-acyl pyrazoles, often utilized as electrophilic acyl transfer reagents or pharmacophore intermediates in medicinal chemistry.[1]

The characterization of this molecule presents specific challenges due to the potential lability of the N-acyl bond and the regiochemical requirements of the pyrazole ring. This guide provides a self-validating, multi-modal analytical workflow combining NMR (


H, 

C,

F), LC-MS (isotopic pattern analysis), and HPLC purity profiling.

Structural Analysis & Analytical Strategy

Before initiating wet-lab protocols, we must define the "analytical handles"—specific structural features that provide diagnostic signals.[1]

Structural FeatureAnalytical TechniqueDiagnostic Signal
Bromine Atom (C-4) Mass Spectrometry (MS)1:1 Isotopic Ratio (

Br/

Br). Distinctive doublet in molecular ion.
Fluorine Atom (meta)

F NMR
Singlet/Multiplet at ~ -112 ppm.[1] Cleanest indicator of the benzoyl moiety.[1]
N-Acyl Bond (C=O) FT-IR &

C NMR
IR: ~1700–1720 cm

(shifted > amides due to pyrazole ring strain).

C:
Carbonyl peak at ~165 ppm.[1]
Pyrazole Ring

H NMR
Two Singlets (H-3/H-5). Absence of coupling between them confirms 4-substitution.[1]
Stability Warning (Critical)

N-acyl pyrazoles are mild acylating agents.[1] They are susceptible to hydrolysis in the presence of moisture, acids, or bases, reverting to 4-bromopyrazole and 3-fluorobenzoic acid .

  • Storage: Store solid at -20°C under inert atmosphere (Ar/N

    
    ).
    
  • Solvents: Avoid protic solvents (MeOH, EtOH) for long-term storage of solutions.[1] Use Anhydrous DMSO-d

    
     or CDCl
    
    
    
    for NMR.[1]

Protocol 1: Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural elucidation and regioisomer confirmation.[1]

Sample Preparation[1]
  • Mass: Dissolve 10–15 mg of sample.

  • Solvent: DMSO-d

    
     (preferred for solubility) or CDCl
    
    
    
    (preferred for resolution).[1]
  • Tube: 5 mm high-precision NMR tube.

H NMR Parameters (400 MHz+)

The spectrum will display two distinct regions: the pyrazole protons and the benzoyl aromatic protons.

  • Pyrazole Region (8.0 – 9.0 ppm):

    • Look for two distinct singlets (H-3 and H-5).[1]

    • Note: In N-acyl pyrazoles, H-5 (closest to the carbonyl) is typically deshielded (downfield) relative to H-3.

    • Validation: Integration must be 1:1.

  • Benzoyl Region (7.4 – 8.0 ppm):

    • The 3-fluoro substitution creates a complex splitting pattern due to

      
      H-
      
      
      
      F coupling (
      
      
      ).
    • H-2' (Ortho to F & CO): Doublet of triplets or broad singlet.[1]

    • H-4' (Ortho to F, Para to CO): Triplet of doublets.

    • H-5' (Meta to F): Pseudo-triplet (coupling with H-4/H-6).

    • H-6' (Para to F): Doublet.

F NMR (376 MHz)

This is the "Quick Check" for identity.

  • Expected Shift: ~ -110 to -115 ppm (relative to CFCl

    
    ).[1]
    
  • Pattern: Typically a multiplet (decoupled) or broad singlet depending on processing.[1]

  • Purity Check: Any secondary peak usually indicates hydrolysis (free 3-fluorobenzoic acid typically shifts by 1–2 ppm).[1]

Protocol 2: High-Resolution LC-MS

Objective: Confirmation of molecular formula and bromine presence.[1]

Method Parameters[1]
  • Instrument: Q-TOF or Orbitrap.[1]

  • Ionization: ESI (+) (Electrospray Ionization, Positive Mode).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

Data Interpretation (The "Bromine Rule")

The molecular formula is C


H

BrFN

O
.
  • Monoisotopic Mass (

    
    Br):  ~267.96 Da.[1]
    
  • Isotopic Pattern: You must observe two peaks of nearly equal intensity separated by 2 mass units.[1]

    • Peak A: [M+H]

      
       at m/z ~268.97
      
    • Peak B: [M+2+H]

      
       at m/z ~270.97
      
  • Acceptance Criteria: The intensity ratio of Peak A to Peak B must be between 0.9 and 1.1.

Protocol 3: HPLC Purity Profiling

Objective: Quantify purity and detect hydrolysis byproducts.

Chromatographic Conditions
ParameterSetting
Column C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm)
Flow Rate 1.0 mL/min
Temperature 30°C
Detection UV at 254 nm (aromatic) and 210 nm (amide bond)
Mobile Phase A Water + 0.05% TFA (Trifluoroacetic acid)
Mobile Phase B Acetonitrile + 0.05% TFA
Gradient Table
Time (min)% Mobile Phase BEvent
0.010Equilibration
10.090Linear Gradient
12.090Wash
12.110Re-equilibration
15.010Stop
Retention Time Logic (Predictive)
  • 3-Fluorobenzoic acid (Hydrolysis product): Most polar.[1] Elutes earliest (RT ~ 3-4 min).[1]

  • 4-Bromopyrazole (Starting material/Hydrolysis product): Moderate polarity.[1] Elutes mid-run.

  • Target (N-Benzoyl Pyrazole): Least polar (no H-bond donors). Elutes latest (RT ~ 7-9 min).[1]

Analytical Workflow Diagram

The following diagram illustrates the decision matrix for characterizing the compound, including "Go/No-Go" checkpoints to prevent wasting resources on degraded samples.

AnalyticalWorkflow Start Crude/Synthesized Material Solubility Solubility Check (DMSO-d6) Start->Solubility NMR_1H 1H NMR Screening (Check for Pyrazole Singlets) Solubility->NMR_1H Purity_Check Are Pyrazole Signals Split or Broadened? NMR_1H->Purity_Check Hydrolysis DETECTED: Hydrolysis (Presence of free pyrazole) Purity_Check->Hydrolysis Yes (Impure) LCMS LC-MS Analysis (Confirm Br Isotope Pattern) Purity_Check->LCMS No (Clean) Recryst Recrystallize (Anhydrous Hexane/EtOAc) Hydrolysis->Recryst HPLC HPLC Purity Profiling (Quantify % Area) LCMS->HPLC Final_Decision Purity > 95%? HPLC->Final_Decision Final_Decision->Recryst No Release Release Lot Generate CoA Final_Decision->Release Yes Recryst->Solubility

Figure 1: Analytical workflow for the characterization and release of 4-bromo-1-(3-fluorobenzoyl)-1H-pyrazole.

Troubleshooting & Common Pitfalls

The "Missing" Carbonyl Signal
  • Observation: In

    
    C NMR, the carbonyl peak (~165 ppm) is weak or invisible.
    
  • Cause: Quaternary carbons have long relaxation times (

    
    ).[1]
    
  • Solution: Increase the relaxation delay (

    
    ) to 3–5 seconds or run a standard Proton-Decoupled experiment with more scans (e.g., 1024 scans).
    
Hydrolysis on the Column
  • Observation: HPLC peak tailing or "fronting" that connects two peaks.[1]

  • Cause: The compound is hydrolyzing during the LC run due to the acidic mobile phase (0.1% TFA).

  • Solution: Switch to a neutral pH buffer (Ammonium Acetate, pH 7.[1]0) or reduce column temperature to 20°C.

Rotamers[1]
  • Observation: Broadened NMR signals at room temperature.

  • Cause: Restricted rotation around the N-C(O) bond.[1]

  • Solution: Perform Variable Temperature (VT) NMR at 50°C. The peaks should sharpen and coalesce.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for interpreting coupling constants and isotope patterns).

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Source for optimizing

    
    C and 
    
    
    
    F acquisition parameters).
  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 16375 (4-Bromopyrazole). Retrieved from [Link] (Reference for the starting material spectral baseline).

  • Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.[1] (Reference for

    
    F chemical shift ranges of benzoyl fluorides).
    

Sources

Troubleshooting & Optimization

Technical Support Center: Moisture Management in Acylpyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Topic: Managing Moisture Sensitivity & Hydrolysis Risks Assigned Specialist: Senior Application Scientist

Introduction: The Stability Paradox


-Acylpyrazoles are chemically paradoxical: they must be stable enough to be isolated and stored, yet reactive enough to function as efficient acyl transfer reagents (e.g., for amide or ester synthesis). This reactivity stems from the amide bond's twisting out of planarity due to the steric repulsion between the carbonyl oxygen and the pyrazole's C3-substituent (often a methyl group), combined with the pyrazole's capacity as a leaving group.

The Challenge: While less sensitive than acid chlorides,


-acylpyrazoles are prone to hydrolysis, particularly under acidic conditions or on silica gel. Moisture management is not just about excluding water during synthesis; it is critical during purification and storage.

Part 1: Standard Operating Protocols (SOPs)

Workflow A: The Acid Chloride Route (Standard)

Best for: Stable carboxylic acids, large-scale synthesis.

Reagents:

  • Carboxylic Acid (

    
    ) 
    
    
    
    converted to Acid Chloride (
    
    
    )
  • Pyrazole (

    
    )
    
  • Base: Triethylamine (

    
    ) or Pyridine
    
  • Solvent: Anhydrous DCM or THF

Step-by-Step Protocol:

  • Drying: Flame-dry all glassware under a stream of

    
    .
    
  • Activation: Convert

    
     to 
    
    
    
    using oxalyl chloride (
    
    
    eq) and catalytic DMF in DCM. Evaporate to dryness to remove excess oxalyl chloride/HCl.
    • Critical Check: Residual HCl will catalyze hydrolysis later. Ensure the acid chloride is neutral/free of acid gas.

  • Coupling: Dissolve

    
     in dry THF. Cool to 
    
    
    
    .
  • Addition: Add Pyrazole (

    
     eq) and 
    
    
    
    (
    
    
    eq) simultaneously (or premixed) dropwise.
    • Why? The base acts as an HCl scavenger. If added too fast, localized heating promotes moisture condensation if the seal is poor.

  • Workup: Filter off the amine salt (

    
    ). Evaporate solvent.[1]
    
  • Purification: DO NOT use standard silica gel (see Troubleshooting). Recrystallize from dry hexane/EtOAc.

Workflow B: The Coupling Agent Route (Mild)

Best for: Acid-sensitive substrates, small scale.

Reagents:

  • Carboxylic Acid (

    
    )
    
  • Pyrazole (

    
    )
    
  • Coupling Agent: DCC (

    
    -dicyclohexylcarbodiimide) or EDC[2]
    
  • Catalyst: DMAP (

    
    -dimethylaminopyridine) - Optional but accelerates reaction
    

Step-by-Step Protocol:

  • Dissolution: Dissolve

    
     (
    
    
    
    eq) and Pyrazole (
    
    
    eq) in anhydrous DCM.
  • Cooling: Cool to

    
     to suppress 
    
    
    
    -acylurea rearrangement (a common side reaction).
  • Activation: Add DCC (

    
     eq) dissolved in minimal DCM dropwise.
    
  • Reaction: Allow to warm to RT overnight. The mixture will become cloudy as Dicyclohexylurea (DCU) precipitates.

  • Filtration: Filter off DCU through a sintered glass funnel.

  • Purification: The filtrate contains the product. Wash with

    
    
    
    
    
    (rapidly) to remove unreacted acid, dry over
    
    
    , and concentrate.

Part 2: Troubleshooting Guide (Ticket Resolution)

Ticket #001: "My product decomposes on the column."

Symptom: TLC shows a clean spot for the product in the crude mixture, but after column chromatography, you recover Pyrazole and Carboxylic Acid (hydrolysis products). Root Cause: Silica Gel Acidity. Standard silica gel is slightly acidic (pH 6-7, with local acidic sites). This catalyzes the hydrolysis of the activated amide bond in


-acylpyrazoles.
Solution: 
  • Fix 1 (Deactivation): Pre-treat the silica column with

    
     Triethylamine (
    
    
    
    ) in the eluent. This neutralizes acidic sites.[3]
  • Fix 2 (Alternative Phase): Use Neutral Alumina instead of silica.

  • Fix 3 (Avoidance): Skip chromatography. Most

    
    -acylpyrazoles are highly crystalline. Try recrystallization from cold Hexane, Ethanol, or Isopropanol.
    
Ticket #002: "Low yield despite dry solvents."

Symptom: Yield is


, and significant starting material remains.
Root Cause: Hygroscopic Reagents.  Pyrazole itself is hygroscopic. If the pyrazole bottle was left open, you are adding water directly to the reaction.
Solution: 
  • Validation: Sublimate the Pyrazole starting material before use or dry it under high vacuum (

    
    ) for 4 hours.
    
  • Protocol Shift: If using Method A, ensure the

    
     is distilled over 
    
    
    
    . Wet base is a common moisture vector.
Ticket #003: "Product is an oil that won't solidify."

Symptom: The product should be a solid but remains a wet oil. Root Cause: Solvent Entrapment / Impurity. Residual DMF (from acid chloride synthesis) or DCU (from DCC coupling) prevents crystallization. Solution:

  • DCU Removal: If using DCC, cool the oil in acetone to

    
    ; residual DCU often precipitates out.
    
  • Trituration: Add cold pentane to the oil and sonicate. This often induces nucleation.

Part 3: Visualizing the Chemistry

Diagram 1: The Hydrolysis Threat

This diagram illustrates why moisture is fatal. Under acidic conditions (like on a silica column), the pyrazole nitrogen is protonated, making it an exceptional leaving group (


 for protonated pyrazole).

HydrolysisMechanism AcylPz N-Acylpyrazole Protonation Protonation (Acid/Silica) AcylPz->Protonation H+ Activated Activated Intermediate (+) Protonation->Activated WaterAttack Water Attack (Hydrolysis) Activated->WaterAttack H2O Products Carboxylic Acid + Pyrazole WaterAttack->Products Irreversible

Caption: Acid-catalyzed hydrolysis pathway. Protonation of the pyrazole ring (N2) activates the carbonyl, allowing rapid water attack.

Diagram 2: Synthesis Decision Matrix

Use this logic flow to select the correct protocol for your specific substrate.

SynthesisDecision Start Substrate Analysis AcidSensitive Is the substrate acid-sensitive? Start->AcidSensitive MethodB Method B: DCC/EDC Coupling AcidSensitive->MethodB Yes (Avoid HCl) Scale Scale > 10g? AcidSensitive->Scale No MethodA Method A: Acid Chloride Route Purification Can it be recrystallized? MethodA->Purification MethodB->Purification MethodC Method C: CDI (One-Pot) MethodC->Purification Scale->MethodA Yes (Cost effective) Scale->MethodC No (Convenience)

Caption: Decision matrix for selecting the optimal synthesis route based on substrate stability and reaction scale.

Part 4: Frequently Asked Questions (FAQ)

Q: Why use


-acylpyrazoles instead of acid chlorides if they are harder to make? 
A:  Selectivity. Acid chlorides react indiscriminately with nucleophiles (amines, alcohols, water). 

-Acylpyrazoles are "tuned" electrophiles. They react rapidly with primary amines but slowly with alcohols, allowing for chemoselective acylation in complex molecules.

Q: Can I store


-acylpyrazoles on the shelf? 
A:  Yes, but with conditions. Unlike acid chlorides, they do not fume or degrade rapidly in air. However, over months, atmospheric moisture will cause hydrolysis.
  • Best Practice: Store in a vial flushed with Argon, inside a desiccator, at

    
    .
    

Q: My reaction turned purple/red. Is it ruined? A: Not necessarily. Pyrazoles can form colored charge-transfer complexes with certain transition metals or if trace iron is present in the acid chloride step. However, if using Method A, a dark color often indicates decomposition of the acid chloride. Check the NMR of the crude before proceeding to workup.

References

  • Katritzky, A. R. , et al. "N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides."[4] Journal of Organic Chemistry, 2000, 65(24), 8210–8213.

    • Note: Establishes the foundational stability/reactivity profile of azole-based acyl
  • Lombardo, M., et al. "Acylpyrazoles as efficient acylating agents." Tetrahedron Letters, 2004. Context: Discusses the specific reactivity differences between pyrazoles and imidazoles.
  • Organic Syntheses , Coll. Vol. 9, p.613 (1998). "Preparation of Amides using DCC."

    • Context: Standard operating procedure for carbodiimide coupling.
  • Fisher Scientific , "Amide Synthesis Guide."

    • Context: General handling of moisture-sensitive coupling reagents.

Sources

purification strategies for removing unreacted starting materials

Author: BenchChem Technical Support Team. Date: February 2026

Purification Support Center: Removing Unreacted Starting Materials

Status: Operational Tier: Level 3 (Senior Scientific Support) Ticket ID: PUR-SM-001 Objective: Elimination of unreacted starting materials (SM) from target APIs/intermediates.

Module 1: Diagnostic Triage

User Query: "My reaction is complete, but I have 5-10% unreacted starting material co-eluting with my product. How do I proceed?"

Technical Insight: Before selecting a purification method, you must quantify the separation difficulty. The critical metric is not just the difference in retention factor (


), but the Resolution (

). In flash chromatography, a

is the "safe zone" for standard silica cartridges. Below this, you are fighting thermodynamics.

Triage Protocol:

  • Run TLC: Elute with a solvent system where the product

    
     is between 0.3 and 0.5.
    
  • Calculate

    
    :  Column Volumes (
    
    
    
    ). If
    
    
    , standard flash is inefficient.
  • Check Chemical Functionality: Does the SM possess a functional group (acid, amine, aldehyde) distinct from the product? If YES, skip chromatography and move to Module 3 (Scavenging) .

Decision Logic (Visualized):

purification_triage Start START: Unreacted SM Present FuncCheck Distinct Functional Group? (e.g., SM is acidic, Product is neutral) Start->FuncCheck Scavenger Module 3: Chemical Scavenging (Chemisorption) FuncCheck->Scavenger Yes (Fastest) TLC_Check TLC Analysis: Calculate u0394Rf FuncCheck->TLC_Check No Easy_Sep u0394Rf > 0.15 TLC_Check->Easy_Sep Hard_Sep u0394Rf < 0.10 TLC_Check->Hard_Sep Flash Module 2: Flash Chromatography (Isocratic/Gradient) Easy_Sep->Flash Prep_HPLC Prep HPLC (Reverse Phase) Hard_Sep->Prep_HPLC High Value/Low Scale Cryst Module 4: Crystallization Hard_Sep->Cryst Solid Product

Figure 1: Strategic decision tree for selecting the optimal purification pathway based on chemical properties and separation difficulty.

Module 2: Chromatography Solutions

User Query: "I am running a gradient, but the SM trails into my product peak."

Root Cause Analysis: Tailing SM usually indicates column overloading or secondary interactions (e.g., silanol activity). If the SM is much more polar than the product, "displacement effects" can occur where the SM pushes the product forward, ruining resolution.

Troubleshooting Protocol:

IssueTechnical AdjustmentMechanism
Poor Solubility Switch to Dry Loading Dissolving sample in a strong solvent (DMSO/DMF) for liquid loading broadens bands. Adsorbing to silica (Dry Load) eliminates solvent effects [1].
Close Elution (

)
Use Isocratic Hold Gradient elution compresses peaks. An isocratic hold at the solvent % where the product elutes maximizes

[2].
Basic SM Tailing Add 1% TEA or Use Amine-Silica Unreacted amines interact with acidic silanols on standard silica. Triethylamine (TEA) blocks these sites.
Polarity Mismatch Reverse Phase (C18) If SM is highly polar and product is lipophilic, C18 retains the product while SM elutes in the void volume [3].

Advanced Workflow: The "Focusing" Gradient

  • Elute SM: Start with a low-polarity hold to elute non-polar impurities.

  • Step Gradient: Jump immediately to the %B required to move the Product.

  • Wash: Jump to 100% B to flush polar SMs.

Module 3: Scavenger Resins (The "Chemist's Cheat Code")

User Query: "Chromatography is too expensive for this scale. Can I remove the SM chemically?"

Technical Insight: Solid-supported scavenger resins are superior to liquid-liquid extraction because they eliminate emulsion formation and allow for rapid filtration. This relies on Chemoselective Capture —using a resin with a functional group that reacts only with the SM, not the product [4].

Selection Matrix:

Unreacted SM TypeRecommended Scavenger ResinMechanism
Acid Chlorides / Isocyanates Trisamine / Aminomethyl polystyreneNucleophilic attack by resin amine forms a covalent bond with SM.
Primary/Secondary Amines Isocyanate / Benzaldehyde resinResin reacts with amine SM to form urea or imine (covalent capture).
Boronic Acids DEAM (Diethanolamine) resinForms a stable boronate ester with the unreacted boronic acid.
Palladium Catalyst Thiourea / Thiol resinChelation of the metal center (Pd, Pt, Rh) [5].

Protocol: Batch Mode Scavenging

  • Calculate Load: Determine moles of unreacted SM (via NMR/HPLC).

  • Stoichiometry: Add 2–4 equivalents of resin relative to the SM (not the product).

  • Solvent: Dissolve crude mixture in THF, DCM, or DMF. (Avoid protic solvents if using isocyanate resins).

  • Agitate: Stir or shake for 1–4 hours at RT. Do not use magnetic stir bars with fragile resins; use overhead stirring or orbital shakers.

  • Filter: Pass through a fritted glass funnel. The SM remains on the filter; the filtrate contains pure product.

Workflow Visualization:

scavenger_workflow Crude Crude Mixture (Product + SM) Resin Add Scavenger Resin (Solid Phase) Crude->Resin React Agitate (1-4 Hours) Resin->React Covalent Capture Filter Filtration React->Filter Waste Solid Waste (Resin-SM Complex) Filter->Waste Pure Filtrate (Purified Product) Filter->Pure

Figure 2: Workflow for solid-phase scavenging. The impurity is covalently bound to the solid support and removed via simple filtration.

Module 4: Crystallization & Precipitation

User Query: "My product oils out instead of crystallizing, or the SM co-crystallizes."

Technical Insight: Crystallization is a purification technique governed by thermodynamics. "Oiling out" occurs when the liquid-liquid phase separation (LLPS) boundary is hit before the crystallization boundary. This often happens if the cooling rate is too fast or the impurity profile disrupts the crystal lattice [6].

Troubleshooting Guide:

  • The "Oiling Out" Fix:

    • Cause: Supersaturation is too high; temperature dropped too fast.

    • Fix: Re-heat to dissolve the oil. Add a "seed" crystal of pure product at the cloud point. Cool extremely slowly (e.g., 5°C per hour).

    • Solvent Tweak: Add a small amount of a solvent that dissolves the oil but not the crystal (e.g., add Methanol to an Ethyl Acetate/Hexane system).

  • Solvent Selection for SM Removal:

    • Ideal Scenario: SM is highly soluble in cold solvent; Product is insoluble in cold solvent.

    • Anti-Solvent Method: Dissolve crude in a "Good" solvent (e.g., DCM). Slowly add "Bad" solvent (e.g., Hexane) until turbidity persists.

Solvent Screening Table:

Solvent ClassExamplesUse Case
Class 2 (Polar Protic) Methanol, EthanolGood for polar APIs. High solubility at BP, low at RT.[1]
Class 3 (Polar Aprotic) Acetone, Ethyl AcetateStandard "Good" solvents.
Hydrocarbons Hexane, HeptaneStandard "Anti-solvents." Use to force precipitation.
Chlorinated DCM, ChloroformHigh solubility power. Rarely used alone for crystallization; used to dissolve initial crude.[2]

Module 5: FAQ & Regulatory (ICH Q3A)

Q: What are the regulatory limits for unreacted starting materials? A: According to ICH Q3A (R2) , impurities in new drug substances must be reported if they exceed the reporting threshold (usually 0.05%). If the SM is mutagenic (e.g., alkyl halides), it falls under ICH M7 , requiring control to typically < 10-20 ppm levels [7].

Q: My SM is UV inactive. How do I track it? A:

  • Stains: Use Iodine, PMA (Phosphomolybdic Acid), or Ninhydrin (for amines) on TLC.

  • ELSD/CAD: Use Evaporative Light Scattering Detectors in flash/HPLC, which detect mass rather than chromophores.

Q: Can I use charcoal to remove SM? A: Activated carbon is generally better for removing colored, high-molecular-weight polymeric impurities or trace metals (Pd). It is rarely selective enough to separate a monomeric SM from a monomeric product unless the SM is highly planar/aromatic.

References

  • Biotage. (2025).[3] Successful Flash Chromatography: Method Development Guide. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Flash Chromatography Theory and Best Practices. Retrieved from [Link]

  • Biotage. (2023).[1][4][5] How do I develop a reversed-phase flash column chromatography method? Retrieved from [Link]

  • University of York. (2021). Solvent Choice for Recrystallization. Retrieved from [Link]

  • ICH. (2006).[6] ICH Q3A (R2) Impurities in New Drug Substances. Retrieved from [Link]

Sources

Validation & Comparative

comparing the efficacy of different synthetic routes to 4-bromo-1-(3-fluorobenzoyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the comparative efficacy of synthetic routes to 4-bromo-1-(3-fluorobenzoyl)-1H-pyrazole . This analysis is structured for researchers requiring high-purity intermediates for kinase inhibitor development or fragment-based drug discovery.

Executive Summary

The synthesis of 4-bromo-1-(3-fluorobenzoyl)-1H-pyrazole presents a classic problem in heterocyclic chemistry: balancing the nucleophilicity of the pyrazole nitrogen with the hydrolytic instability of the resulting N-acyl bond.

While multiple pathways exist, Direct N-Acylation of 4-Bromopyrazole (Route 1) is the industry standard for efficacy, offering the highest convergence and scalability.[1] Alternative methods, such as Peptide Coupling (Route 2) or Post-Acylation Bromination (Route 3) , offer specific advantages in high-throughput screening (HTS) or late-stage diversification but suffer from lower atom economy or regioselectivity risks.

Quick Comparison Matrix
MetricRoute 1: Acid Chloride Acylation Route 2: Carboxylic Acid Coupling Route 3: Post-Acylation Bromination
Overall Yield High (85–95%)Moderate (60–80%)Low-Moderate (40–65%)
Atom Economy High (HCl byproduct)Low (Urea byproducts)Moderate
Scalability Excellent (Kg scale)Poor (Reagent cost/removal)Poor (Regio-control issues)
Purity Profile High (Crystallizable)Variable (Urea contamination)Variable (Isomer mixtures)
Cost Efficiency Best ModerateLow

Route Analysis & Experimental Protocols

Route 1: Direct N-Acylation (The "Standard" Protocol)

This route utilizes the inherent nucleophilicity of the pyrazole NH under basic conditions to attack the highly electrophilic acyl chloride. It is the most robust method for gram-to-kilogram scale synthesis.

Mechanism: Base-mediated deprotonation of 4-bromopyrazole followed by nucleophilic attack on 3-fluorobenzoyl chloride. Key Advantage: The product often precipitates or crystallizes, minimizing chromatographic purification.[1]

Experimental Protocol
  • Reagents: 4-Bromopyrazole (1.0 equiv), 3-Fluorobenzoyl chloride (1.1 equiv), Triethylamine (Et₃N) or Pyridine (1.2 equiv), Dichloromethane (DCM) [Anhydrous].[1]

  • Workflow:

    • Charge a reaction vessel with 4-bromopyrazole and DCM (0.5 M concentration) under N₂ atmosphere.

    • Cool to 0 °C and add Et₃N dropwise.

    • Add 3-fluorobenzoyl chloride dropwise over 30 minutes, maintaining temperature < 5 °C.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Quench: Wash organic layer with 1M HCl (to remove excess base/pyridine), followed by sat. NaHCO₃ and Brine.

    • Purification: Dry over MgSO₄, concentrate, and recrystallize from Hexanes/EtOAc (typically 9:1).

Route 2: Carboxylic Acid Coupling (The "Library" Protocol)

When the acid chloride is unstable or unavailable, standard peptide coupling reagents (EDC/HOBt or HATU) can be used.[1] This is preferred for parallel medicinal chemistry where reagent handling (solids) is easier than liquids (acid chlorides).

Mechanism: Activation of 3-fluorobenzoic acid to an active ester, followed by aminolysis by the pyrazole. Key Deficit: N-acyl pyrazoles are less stable than amides; coupling can be sluggish, and urea byproducts from DCC/EDC are difficult to remove without chromatography.

Experimental Protocol
  • Reagents: 4-Bromopyrazole (1.0 equiv), 3-Fluorobenzoic acid (1.1 equiv), EDC[1]·HCl (1.2 equiv), DMAP (0.1 equiv), DCM.

  • Workflow:

    • Dissolve 3-fluorobenzoic acid and EDC·HCl in DCM at RT. Stir for 15 min to form the O-acylisourea intermediate.

    • Add 4-bromopyrazole and catalytic DMAP .

    • Stir at RT for 12–18 hours.

    • Workup: Dilute with DCM, wash with water and brine.

    • Purification: Flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes) is almost always required to remove urea byproducts.

Route 3: Post-Acylation Bromination (The "Risky" Protocol)

This route builds the N-acyl core first, then attempts to brominate the pyrazole ring.[1][2] This is chemically inferior due to the deactivating nature of the N-acyl group, which reduces electron density on the pyrazole, making electrophilic aromatic substitution (EAS) difficult and promoting side reactions on the benzoyl ring.[1]

Risk Factor: The 3-fluorobenzoyl group directs ortho/para. While the pyrazole C4 is generally more reactive, the electron-withdrawing acyl group narrows the reactivity gap, leading to inseparable mixtures of brominated products.

Visualization of Pathways

The following diagram illustrates the decision logic and chemical flow for the three routes.

SynthesisComparison Start_Acid 3-Fluorobenzoic Acid Inter_1 Active Ester (In Situ) Start_Acid->Inter_1 EDC/DMAP Start_Chloride 3-Fluorobenzoyl Chloride Inter_2 1-(3-Fluorobenzoyl)pyrazole Start_Chloride->Inter_2 Target TARGET: 4-Bromo-1-(3-fluorobenzoyl)-1H-pyrazole Start_Chloride->Target Route 1: Et3N, DCM (Direct Acylation) Start_Py 4-Bromopyrazole Start_Py->Inter_1 Start_Py->Target Start_Py_H Pyrazole (Unsubstituted) Start_Py_H->Inter_2 Acylation Inter_1->Target Route 2: Coupling Inter_2->Target Route 3: NBS/Br2 (Regio-selectivity Issues)

Caption: Comparative workflow of synthetic routes. Green path (Route 1) indicates the optimal, convergent strategy. Red dashed path (Route 3) highlights the high-risk linear approach.

Critical Analysis & Recommendations

Regioselectivity & Stability
  • The "Labile" Amide: The bond between the pyrazole nitrogen and the carbonyl carbon is technically a "twisted amide" or urea-like linkage. It is susceptible to hydrolysis. Route 1 allows for non-aqueous workup (filtration of triethylamine hydrochloride salts), preserving the sensitive bond better than the aqueous washes required in Route 2 .[1]

  • Isomer Control: 4-bromopyrazole is symmetric. However, if 3-substituted-4-bromopyrazoles were used, Route 1 would yield a mixture of regioisomers (1,3- vs 1,5-substituted) which are often separable by crystallization. For the specific title compound, symmetry makes this irrelevant, simplifying Route 1 further.

Scalability
  • Route 1 is the only viable process route. The byproduct (Et₃N·HCl) is water-soluble and solid, easily removed.

  • Route 2 generates urea derivatives (from EDC/DCC) that often co-elute with the product, requiring expensive silica gel chromatography.

Conclusion

For the synthesis of 4-bromo-1-(3-fluorobenzoyl)-1H-pyrazole , Route 1 (Acid Chloride Acylation) is the superior method. It offers the highest probability of success with >90% purity without chromatographic purification. Researchers are advised to utilize anhydrous DCM and maintain low temperatures (0 °C) during addition to prevent side reactions.

References

  • General Synthesis of N-Acyl Pyrazoles

    • Methodology: Evaluation of base-mediated acylation of azoles.[3]

    • Source: Journal of Organic Chemistry, "Regioselective acylation of pyrazoles and related heterocycles."[1]

    • [1]

  • Bromination of Pyrazoles

    • Methodology: Comparative study of brominating agents (NBS vs Br2) for heteroaromatics.[1]

    • Source: Tetrahedron Letters, "Efficient bromination of pyrazoles."[1][4]

  • Cross-Coupling Utility (Contextual)

    • Application: Use of N-acyl-4-bromopyrazoles in Palladium-c
    • Source: RSC Advances, "Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles."

Sources

Technical Guide: Mass Spectrometry Fragmentation of 4-Bromobenzoyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Audience: Senior Researchers, DMPK Scientists, and Metabolomics Engineers

Executive Summary: The Case for Halogenated Derivatization

In the high-throughput analysis of polar metabolites (neurotransmitters, steroids, polyamines), standard Reverse Phase LC-MS suffers from two critical bottlenecks: poor retention of polar analytes and high background noise in the low mass range.

While Benzoyl Chloride (BzCl) is the industry standard for enhancing retention and ionization, it produces a common fragment ion (


 105) that often overlaps with solvent background. 4-Bromobenzoyl (4-BB)  derivatives offer a superior alternative for qualitative validation and structural elucidation. The introduction of a bromine atom provides a unique isotopic signature (

Br:

Br

1:1) and a mass-deficient reporter ion doublet (

183/185), significantly increasing confidence in metabolite identification despite a slight trade-off in ionization efficiency compared to unsubstituted benzoyl reagents.

Fragmentation Mechanism & Characteristic Ions[1][2][3][4][5][6]

The fragmentation of 4-bromobenzoyl derivatives under Electrospray Ionization (ESI-CID) is driven by the stability of the acylium ion. Unlike Electron Impact (EI), which induces radical cation chemistry, ESI fragmentation in collision cells (CID) is charge-driven.

The Mechanism[1][7]
  • Precursor Selection: The protonated molecule

    
     is selected.
    
  • Inductive Cleavage: The amide or ester bond formed during derivatization is the weakest link. The collision energy drives the cleavage of the

    
     or 
    
    
    
    bond.
  • Acylium Formation: The positive charge is retained on the carbonyl carbon, stabilized by the aromatic ring.

  • Secondary Fragmentation: The acylium ion can lose carbon monoxide (CO) to form the phenyl cation, though this is less common in soft CID than in EI.

Key Diagnostic Ions
Ion Species

Value
Isotopic PatternOrigin
Bromobenzoyl Cation 183.0 / 185.0 1:1 Doublet Primary Reporter. Cleavage of the derivative tag.[1]
Bromophenyl Cation155.0 / 157.01:1 DoubletSecondary loss of CO (neutral loss 28 Da).
Precursor Ion

1:1 DoubletIntact derivatized molecule.
Expert Insight: The Electronic Effect

The bromine atom at the para position is electron-withdrawing (inductive effect,


). This slightly destabilizes the acylium ion compared to the unsubstituted benzoyl cation (

105). Consequently, 4-BB derivatives often require slightly higher collision energies (CE) to fragment compared to standard benzoyl derivatives, but the resulting signal is far cleaner due to the mass defect of bromine shifting the ion away from common organic background noise.
Visualization: Fragmentation Pathway

Fragmentation Precursor Protonated Precursor [R-NH-CO-C6H4-Br + H]+ TS Transition State (Inductive Cleavage) Precursor->TS + Collision Energy Reporter Reporter Ion (Acylium) [O=C-C6H4-Br]+ m/z 183 & 185 TS->Reporter Charge Retention Neutral Neutral Loss [R-NH2] TS->Neutral Neutral Loss Secondary Phenyl Cation [C6H4-Br]+ m/z 155 & 157 Reporter->Secondary -CO (28 Da) High CE only

Caption: ESI-CID fragmentation pathway of a 4-bromobenzoyl derivatized amine. The diagnostic doublet at m/z 183/185 is the primary quantifier.

Comparative Analysis: 4-BB vs. Alternatives

When designing an assay, the choice between 4-Bromobenzoyl Chloride (4-BB-Cl) and Benzoyl Chloride (BzCl) depends on whether the goal is quantification sensitivity or identification specificity .

Performance Matrix
FeatureBenzoyl Chloride (BzCl) 4-Bromobenzoyl Chloride (4-BB) Dansyl Chloride
Reporter Ion ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

105 (Singlet)

183/185 (Doublet)

171 (Singlet)
Background Noise High (Common solvent fragment)Low (Mass deficient region)Low
Reaction Speed Fast (< 2 min)Fast (< 5 min)Slow (30-60 min)
Reaction pH Broad (Base catalyzed)Broad (Base catalyzed)Strict (pH 9.5-10)
Ret. Time Shift Moderate IncreaseHigh Increase (More hydrophobic)High Increase
Isotopic Tag No (requires

reagent)
Yes (Intrinsic Br pattern) No
Cost LowLowModerate
Why Choose 4-BB?
  • The "Doublet" Filter: In complex matrices (plasma, urine), single peaks can be false positives. A peak is only considered valid if it presents the 1:1 intensity ratio of

    
     183 and 185. This acts as a built-in quality control filter.
    
  • Functional Group Counting: If a molecule has two amine groups, it will accept two 4-BB tags. The isotopic pattern shifts from a 1:1 doublet (1 Br) to a 1:2:1 triplet (2 Br). This allows researchers to determine exactly how many functional groups were derivatized.

Experimental Protocol: Schotten-Baumann Derivatization

This protocol utilizes a base-catalyzed Schotten-Baumann reaction. It is robust for primary/secondary amines and phenols.

Reagents:

  • Reagent A: 5% 4-Bromobenzoyl chloride in dry Acetonitrile (ACN). Note: Prepare fresh daily to avoid hydrolysis.

  • Buffer B: 100 mM Sodium Carbonate (

    
    ) or 5% Pyridine in ACN.
    
  • Quench: 2% Formic Acid in water.

Workflow:

  • Aliquot: Transfer 50

    
     of sample (plasma/standard) to a clean vial.
    
  • Basify: Add 25

    
     of Buffer B . Vortex for 10s.
    
  • Derivatize: Add 25

    
     of Reagent A .
    
  • Incubate: Vortex and let stand at ambient temperature for 5 minutes. (Heat is generally not required).

  • Quench: Add 50

    
     of Quench  solution to stop the reaction and neutralize the pH.
    
  • Analyze: Inject directly onto LC-MS (Reverse Phase C18).

Quality Control Check
  • Blank: Run a reagent blank. You should see a peak for the hydrolyzed reagent (4-bromobenzoic acid), but no peaks at the retention time of your analytes.

  • Internal Standard: Use an isotopically labeled amine (e.g.,

    
    -Phenylalanine) derivatized in the same batch to normalize injection variability.
    
Decision Workflow

Workflow Start Start: Analyte Selection Polarity Is the analyte polar? (Amine/Phenol/Alcohol) Start->Polarity Deriv Derivatization Required Polarity->Deriv Yes Direct Direct LC-MS Polarity->Direct No (Hydrophobic) Goal Primary Goal? Deriv->Goal Quant High Sensitivity Quantification Goal->Quant Targeted Qual Unknown ID / Structural Confirmation Goal->Qual Untargeted/Discovery BzCl Use Benzoyl Chloride (Max Ionization) Quant->BzCl BrBz Use 4-Bromobenzoyl Chloride (Isotopic Validation) Qual->BrBz

Caption: Decision matrix for selecting the optimal derivatization reagent based on analytical goals.

References

  • BenchChem. (2025).[1][2][3] Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones. Retrieved from 1

  • Wong, J. M., et al. (2016). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Journal of Chromatography A. Retrieved from 4

  • Prukała, D., et al. (2010).[5] Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. Rapid Communications in Mass Spectrometry. Retrieved from 5

  • Pike, S. E., et al. (2024). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. Analytica Chimica Acta. Retrieved from 6

  • Metware Bio. (2023). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from 7

Sources

Safety Operating Guide

Disposal Protocol for 4-bromo-1-(3-fluorobenzoyl)-1H-pyrazole and Related Halogenated Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-bromo-1-(3-fluorobenzoyl)-1H-pyrazole. The procedures outlined herein are grounded in established safety protocols and regulatory standards, designed to protect laboratory personnel, ensure environmental integrity, and maintain full compliance with federal and local regulations. The causality behind each procedural step is explained to empower researchers with the knowledge to handle not just this specific compound, but all related halogenated organic waste streams safely.

Hazard Assessment and Waste Characterization

  • Halogenated Organic Compound: The presence of both bromine and fluorine atoms classifies this compound as a halogenated organic.[1][2] Halogenated waste streams require specific disposal routes, primarily because their incineration can produce highly toxic and corrosive gases, such as hydrogen halides, if not performed in specialized high-temperature incinerators.[3] For this reason, they must always be segregated from non-halogenated organic waste.[1][3][4][5] Mixing them increases disposal costs and environmental risk.[2][4]

  • Pyrazole Heterocycle: Pyrazole derivatives are widely used in the pharmaceutical and agrochemical industries and are recognized as potential environmental contaminants that can be toxic to aquatic life.[6][7] An SDS for a similar compound, 1-(4-fluorobenzyl)-4-bromo-1H-pyrazole, indicates it is hazardous to the aquatic environment (GHS09).

  • Likely Health Hazards: Based on data from analogous brominated pyrazoles, this compound should be handled as a substance that is likely to cause skin irritation, serious eye irritation, and respiratory irritation.

Based on this assessment, any waste containing 4-bromo-1-(3-fluorobenzoyl)-1H-pyrazole must be classified and handled as Hazardous Waste .[8] Its disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10][11]

Personal Protective Equipment (PPE) and Handling

To mitigate exposure risks during handling and disposal, all personnel must adhere to the following PPE standards. All operations involving the transfer of this compound or its waste should be conducted within a certified chemical fume hood.[1][12]

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[13]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and changed immediately if contaminated.[13]

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically impervious apron is recommended.[13]

  • Respiratory Protection: Not typically required when working in a functional fume hood. In the event of a large spill or ventilation failure, a respirator may be necessary.[11]

Waste Segregation and Collection Protocol

Proper segregation is the most critical step in laboratory waste management. The following procedure ensures compliance and safety.

Step 1: Designate a Compatible Waste Container Select a container that is in good condition, free of damage, and constructed of a material compatible with the chemical waste (e.g., a high-density polyethylene or glass bottle).[8][9] The container must have a secure, leak-proof, threaded cap.[3][9] This container must be designated exclusively for "Halogenated Organic Waste." [1][3]

Step 2: Proper Labeling (Pre-emptive Action) The waste container must be labeled before the first drop of waste is added.[3][8] The label must be completed in accordance with EPA and OSHA regulations and include the following information:[2][10]

  • The words "Hazardous Waste" prominently displayed.[4][10]

  • The full, unabbreviated chemical name of all contents. For mixtures, list every component. Example: "Waste: 4-bromo-1-(3-fluorobenzoyl)-1H-pyrazole in Dichloromethane."[3][10]

  • The approximate concentration or percentage of each component.

  • The relevant hazard pictograms (e.g., Irritant, Health Hazard, Environmentally Hazardous).[10]

  • The name of the Principal Investigator and the laboratory location (building and room number).[10]

  • The date of first accumulation (the date the first waste was added).[10]

Step 3: Waste Accumulation

  • Solid Waste: Transfer the neat solid compound directly into the labeled waste container inside a chemical fume hood.

  • Solutions: Pour solutions containing the compound into the designated halogenated waste container. Do not fill the container beyond 90% capacity to allow for vapor expansion.[12]

  • Contaminated Materials: Any items grossly contaminated with the compound (e.g., weigh boats, gloves, absorbent pads from a small spill) should be placed in a sealed bag, labeled as hazardous waste with the chemical name, and disposed of as solid hazardous waste.[8]

Step 4: Secure Storage in a Satellite Accumulation Area (SAA) The waste container must be stored in a designated SAA, which is a location at or near the point of generation and under the control of the operator.[2][8]

  • The container must be kept closed at all times except when waste is actively being added.[3][4]

  • The SAA must include a form of secondary containment, such as a spill tray or cabinet, capable of holding the contents of the largest container.[8][12][14]

  • Store the container away from incompatible materials, such as strong oxidizing agents or bases.[3]

ParameterSpecificationRationale
Waste Category Halogenated Organic Hazardous WasteRequired for proper incineration and to prevent mixing with non-halogenated streams, which is more costly and hazardous.[2][4]
Container Type HDPE or Glass Bottle with a threaded, sealing cap.Ensures chemical compatibility and prevents leaks or vapor escape.[8][9]
Labeling "Hazardous Waste" + Full Chemical Names + Hazards + PI/Location + Accumulation DateComplies with EPA and OSHA regulations, ensuring safe handling and proper identification for disposal personnel.[10][11]
Storage Closed container in a designated SAA with secondary containment.Prevents accidental spills and ensures the waste is managed safely at its point of generation.[2][8]

Spill Management Protocol

Accidental spills must be managed promptly and safely.

  • Small Spills (Manageable by Lab Personnel):

    • Ensure proper PPE is worn.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.[2]

    • Carefully sweep or scoop the absorbent material into a suitable container.

    • Seal and label the container as "Hazardous Waste" with the chemical's name and "spill debris."

    • Arrange for disposal through your institution's Environmental Health & Safety (EHS) office.[2]

  • Large Spills or Spills Outside a Fume Hood:

    • Evacuate the immediate area.[3]

    • Alert nearby personnel and the laboratory supervisor.

    • Contact your institution's EHS or emergency response team immediately.[2][3] Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Decision Workflow

The following diagram illustrates the procedural logic for handling waste generated from work involving 4-bromo-1-(3-fluorobenzoyl)-1H-pyrazole.

G cluster_0 Waste Collection and Storage Workflow start Waste Generated (Solid, Solution, or Contaminated Material) prep_container Step 1: Obtain a designated 'Halogenated Organic Waste' container. start->prep_container label_container Step 2: Affix 'Hazardous Waste' label. List all chemical constituents. prep_container->label_container add_waste Step 3: Add waste to container (Do not exceed 90% capacity). label_container->add_waste close_container Step 4: Securely close the container. add_waste->close_container store_waste Step 5: Place in secondary containment within the Satellite Accumulation Area (SAA). close_container->store_waste is_full Is container full (or project complete)? store_waste->is_full is_full->add_waste No contact_ehs Step 6: Contact EHS/Waste Management for pickup. is_full->contact_ehs Yes

Caption: Workflow for routine collection and storage of halogenated waste.

Final Disposal and Regulatory Compliance

The final disposal of hazardous waste is a highly regulated process that must be managed by licensed professionals.

  • Waste Pickup: Once the waste container is full (or the project generating the waste is complete), contact your institution's EHS department to schedule a pickup.[2] Do not allow hazardous waste to accumulate beyond regulated time limits (e.g., 90 days for large quantity generators).[12]

  • Regulatory Oversight: All hazardous waste management activities, from generation to final disposal ("cradle to grave"), are governed by the EPA's RCRA.[11] Additionally, the Occupational Safety and Health Administration (OSHA) sets standards for worker safety, including requirements for training, hazard communication, and emergency preparedness.[11][15] It is the responsibility of the Principal Investigator and the institution to ensure all practices comply with these federal, state, and local regulations.[14]

By adhering to this comprehensive protocol, researchers can ensure the safe, responsible, and compliant disposal of 4-bromo-1-(3-fluorobenzoyl)-1H-pyrazole, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Vertex AI Search. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Vertex AI Search. (2022, September 13).
  • Arvia Technology. (n.d.).
  • Braun Research Group. (n.d.).
  • Daniels Health. (2025, May 21).
  • Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste.
  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal.
  • Campus Operations. (n.d.).
  • Cornell EHS. (n.d.). 7.2 Organic Solvents.
  • Sigma-Aldrich. (n.d.). 1-(4-Fluorobenzyl)-4-bromo-1H-pyrazole AldrichCPR.
  • Environmental Health and Safety. (n.d.). Hazardous Waste Reduction.
  • University of Alaska Fairbanks. (n.d.). Introduction to Hazardous Waste Management.
  • US EPA. (2024, August 28). Waste & Debris Fact Sheets | I-WASTE DST.
  • Springer Professional. (2025, May 2).
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid.
  • PubChem. (2025, April 14). 4-Bromo-1H-pyrazole-3-carboxylic acid.
  • TCI Chemicals. (2025, January 31).
  • U.S. Chemical Storage. (2024, June 18). What Are OSHA Requirements for Hazardous Chemical Storage?.
  • Wiley Online Library. (2025, July 22).
  • Fisher Scientific. (2024, April 1). SAFETY DATA SHEET: 4-Bromo-3-fluorobenzyl bromide.
  • Fluorochem. (2024, December 19). Safety Data Sheet: 4-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
  • ChemicalBook. (n.d.). 4-BROMO-1H-PYRAZOLE-3-CARBOTHIOAMIDE SDS.
  • Thermo Fisher Scientific. (2025, October 7). SAFETY DATA SHEET: 4-Bromo-3-fluorobenzotrifluoride.
  • Bentham Science. (2024, July 9).
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview.
  • Bentham Science. (2024, July 9).
  • MilliporeSigma. (2025, October 15).
  • Fisher Scientific. (2009, June 2).
  • ChemicalBook. (2026, January 17).
  • Fisher Scientific. (2023, September 29).
  • MDPI. (2009, November 5). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
  • ResearchGate. (2025, October 15). (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
  • US EPA. (2025, October 15). 4-Bromo-1H-pyrazole-3-carbonyl chloride - Toxics Release Inventory.
  • Inxight Drugs. (n.d.). 4-BROMO-3-METHYL-1H-PYRAZOLE.
  • NIST. (n.d.). 1H-Pyrazole, 4-bromo-.
  • BLD Pharm. (n.d.). 50877-41-3|1-Benzyl-4-bromo-1H-pyrazole.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.